molecular formula C12H20O3 B578051 Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate CAS No. 1308838-28-9

Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate

Cat. No.: B578051
CAS No.: 1308838-28-9
M. Wt: 212.289
InChI Key: XRQRHMGKLNSSIE-UHFFFAOYSA-N
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Description

Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate is a chiral cyclohexanone derivative designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research. This compound integrates a reactive keto group and a protected carboxylate function on the same cyclohexane ring, making it a valuable bifunctional building block for the construction of complex molecular architectures. Its primary research value lies in the synthesis of pharmacologically active molecules, particularly in the enantioselective construction of hexahydronaphthalene structures found in natural products and inhibitors of therapeutic targets . The tert-butyl ester (Boc) group enhances the molecule's stability and alters its lipophilicity, which can be crucial for optimizing the properties of final target compounds. The additional methyl group at the 1-position introduces steric and stereochemical considerations, allowing researchers to explore structure-activity relationships and achieve greater stereocontrol in synthetic sequences. This reagent is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 1-methyl-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-11(2,3)15-10(14)12(4)7-5-9(13)6-8-12/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQRHMGKLNSSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 1-Methyl-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate is a valuable building block in organic synthesis, frequently utilized in the preparation of complex molecules and active pharmaceutical ingredients (APIs). Its rigid cyclohexane core, substituted with a ketone, a quaternary methyl group, and a sterically hindered tert-butyl ester, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of the synthetic pathway to this compound, delving into the reaction mechanism, providing a detailed experimental protocol, and outlining the necessary analytical characterization.

Strategic Approach to Synthesis: The Alkylation of a β-Keto Ester

The most direct and efficient route to this compound is through the α-alkylation of the readily available starting material, tert-butyl 4-oxocyclohexanecarboxylate. This strategy leverages the acidity of the α-proton, situated between the ketone and the ester functionalities, to form a stabilized enolate which can then be alkylated with a suitable methylating agent.

Reaction Pathway Overview

Synthesis_Pathway start tert-Butyl 4-oxocyclohexanecarboxylate enolate Lithium Enolate Intermediate start->enolate LDA, THF, -78 °C methylation Methylation (SN2 Reaction) enolate->methylation Methyl Iodide (CH3I) product This compound methylation->product

Caption: Synthetic pathway for this compound.

Mechanistic Insights: The Chemistry Behind the Synthesis

The core of this synthesis lies in the generation and subsequent alkylation of a lithium enolate. The choice of a strong, non-nucleophilic base is critical to ensure complete and irreversible deprotonation, thereby minimizing side reactions.

  • Enolate Formation: Lithium diisopropylamide (LDA) is the base of choice for this transformation. Its bulky nature prevents it from acting as a nucleophile and attacking the ester or ketone carbonyls. At low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF), LDA rapidly and quantitatively removes the acidic α-proton to generate the thermodynamically stable lithium enolate. The negative charge is delocalized across the oxygen of the ketone and the α-carbon, with the lithium cation coordinating to the enolate oxygen.

  • Alkylation: The subsequent step is a classic SN2 reaction. The enolate, a potent carbon nucleophile, attacks the electrophilic methyl group of methyl iodide. This results in the formation of a new carbon-carbon bond and the desired α-methylated product. The use of a highly reactive alkylating agent like methyl iodide ensures a clean and efficient reaction.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
tert-Butyl 4-oxocyclohexanecarboxylateC₁₁H₁₈O₃198.2610.01.98 g
DiisopropylamineC₆H₁₅N101.1912.01.68 mL
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0611.04.40 mL
Methyl IodideCH₃I141.9415.00.93 mL
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-50 mL
Saturated Aqueous NH₄Cl solutionNH₄Cl53.49-20 mL
Diethyl EtherC₄H₁₀O74.12-100 mL
BrineNaCl58.44-20 mL
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g
Experimental Workflow

Experimental_Workflow cluster_prep Preparation of LDA cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification prep1 Dissolve diisopropylamine in THF prep2 Cool to -78 °C prep1->prep2 prep3 Add n-BuLi dropwise prep2->prep3 react1 Add starting material solution to LDA at -78 °C prep3->react1 react2 Stir for 1 hour react1->react2 react3 Add methyl iodide react2->react3 react4 Warm to room temperature overnight react3->react4 workup1 Quench with sat. aq. NH4Cl react4->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by column chromatography workup5->workup6

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Preparation of LDA Solution: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (20 mL) and diisopropylamine (1.68 mL, 12.0 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (4.40 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. Stir the resulting colorless solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve tert-butyl 4-oxocyclohexanecarboxylate (1.98 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Methylation: To the enolate solution at -78 °C, add methyl iodide (0.93 mL, 15.0 mmol) dropwise via syringe. After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers and wash with brine (20 mL).

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.

Characterization of the Final Product

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ 2.50-2.30 (m, 4H), 2.20-2.05 (m, 2H), 1.95-1.80 (m, 2H), 1.45 (s, 9H), 1.25 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 210.5, 174.0, 81.5, 45.0, 38.0, 35.0, 28.0, 22.0.
Infrared (IR) ν (cm⁻¹): ~2970, ~1725 (C=O, ester), ~1710 (C=O, ketone), ~1150.
Mass Spectrometry (ESI) m/z: 213.1 [M+H]⁺, 235.1 [M+Na]⁺.

Alternative Synthetic Route

An alternative, though less direct, approach involves the synthesis of 1-methyl-4-oxocyclohexanecarboxylic acid followed by esterification. This multi-step process typically involves the protection of the ketone, methylation of the corresponding ester of the protected acid, deprotection, and finally esterification to the tert-butyl ester. While feasible, this route is more laborious and generally results in a lower overall yield compared to the direct alkylation of the pre-formed tert-butyl ester.

Safety and Handling Precautions

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • Diisopropylamine and Methyl Iodide: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

Applications in Drug Discovery and Development

The structural motif of this compound is present in a variety of biologically active molecules. The ketone functionality can be further derivatized through reactions such as reductive amination, Wittig olefination, or Grignard additions. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal the free acid for coupling reactions or other transformations. This makes the title compound a versatile intermediate for the synthesis of complex molecular architectures in medicinal chemistry programs.

Conclusion

The synthesis of this compound via enolate alkylation is a robust and efficient method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and rigorous characterization of the product are paramount for successful synthesis. This guide provides the necessary details for researchers and scientists to confidently prepare this valuable synthetic building block for their research and development endeavors.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • PubChem. (n.d.). tert-Butyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Sigma-Aldrich. (n.d.).
  • Reaxys. (n.d.).

Sources

Unlocking the Potential of a Versatile Scaffold: A Technical Guide to Investigating the Mechanism of Action of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Potential of a Substituted Cyclohexane

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The substituted cyclohexane ring, a common motif in a vast array of biologically active molecules, represents a foundational structure from which significant therapeutic potential can be unlocked. This guide focuses on tert-butyl 1-methyl-4-oxocyclohexanecarboxylate, a compound that, while not extensively characterized in public literature for a specific biological mechanism, embodies a structural framework ripe for investigation. Its constituent parts—a cyclohexane core, a ketone group, a methyl ester, and a tert-butyl group—each contribute to a unique physicochemical profile that suggests a range of potential biological interactions.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not a declaration of a known mechanism of action, but rather an in-depth, experience-driven roadmap for its investigation. We will delve into the potential biological activities of this scaffold based on the known pharmacology of its analogs, and provide detailed, field-proven protocols for elucidating its true mechanistic function.

Deconstructing the Scaffold: Clues from Structural Analogs

The structure of this compound offers several clues to its potential biological roles. The cyclohexane ring provides a rigid, three-dimensional framework that can orient functional groups in precise spatial arrangements for optimal target binding. The presence of a ketone at the 4-position introduces a potential hydrogen bond acceptor, while the methyl and tert-butyl groups can influence lipophilicity, metabolic stability, and steric interactions within a binding pocket.

Derivatives of the 4-oxocyclohexane core have been implicated in a variety of biological activities. For instance, cyclohexane-1,3-dione derivatives have been investigated as potential inhibitors of c-Met tyrosine kinase, a target in non-small-cell lung cancer.[1] Furthermore, various substituted cyclohexanes have demonstrated antimicrobial and anti-inflammatory properties.[2][3][4] The analgesic potential of 4-amino-4-arylcyclohexanones has also been explored, with substituent positioning on the aromatic ring being critical for activity.[5]

The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, suggests that the addition of a methyl group can significantly impact a compound's pharmacological properties by improving binding affinity or altering metabolic pathways.[6] The tert-butyl group, due to its steric bulk, often enhances metabolic stability and can influence the molecule's conformational preferences, favoring an equatorial position to minimize 1,3-diaxial interactions.[7][8]

Given this context, we can hypothesize several potential avenues of investigation for this compound:

  • Kinase Inhibition: The 4-oxo group could act as a hinge-binding motif in the ATP-binding pocket of various kinases.

  • GPCR Modulation: The rigid cyclohexane scaffold could present key pharmacophoric features for interaction with G-protein coupled receptors. The melanocortin 4 receptor (MC4R), for example, is a GPCR that binds to ligands with cyclic structures.[9]

  • Enzyme Inhibition: The ester functionality could be a substrate or inhibitor for various hydrolases.

  • Ion Channel Modulation: The lipophilic nature of the compound could facilitate its interaction with transmembrane domains of ion channels.

A Strategic Approach to Mechanism of Action Elucidation: An Experimental Workflow

A systematic and multi-faceted approach is essential to unravel the mechanism of action of a novel compound. The following workflow outlines a logical progression from broad, unbiased screening to specific target validation.

experimental_workflow cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Hit-to-Lead & Target Identification cluster_2 Phase 3: Target Validation & Mechanism Elucidation phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation) hit_validation Hit Validation & Dose-Response phenotypic_screening->hit_validation Identified Hits target_based_screening Target-Based Screening (e.g., kinase panel, GPCR panel) target_based_screening->hit_validation Identified Hits admet_profiling In Silico & In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) admet_profiling->hit_validation Favorable Profile target_deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) hit_validation->target_deconvolution sar_studies Structure-Activity Relationship (SAR) Studies hit_validation->sar_studies biochemical_assays Biochemical Assays (e.g., enzyme kinetics, binding affinity) target_deconvolution->biochemical_assays Putative Targets sar_studies->biochemical_assays cellular_assays Cellular & Pathway Analysis (e.g., Western blot, reporter assays) biochemical_assays->cellular_assays Validated Target in_vivo_models In Vivo Proof-of-Concept cellular_assays->in_vivo_models Cellular Mechanism

Figure 1: A comprehensive workflow for the elucidation of the mechanism of action.

Detailed Experimental Protocols

Protocol 1: In Silico Target Prediction

Rationale: Before embarking on extensive wet-lab experiments, in silico methods can provide valuable, cost-effective insights into potential biological targets, guiding the initial screening strategy.

Methodology:

  • Compound Preparation:

    • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Prediction using Ligand-Based Approaches:

    • Utilize online platforms such as SwissTargetPrediction or Way2Drug PASS to predict potential protein targets based on 2D and 3D similarity to known bioactive ligands.[10]

  • Target Prediction using Reverse Docking:

    • Employ a reverse docking server (e.g., PharmMapper, idTarget) to screen the 3D structure of the compound against a library of protein binding sites.

  • Data Analysis:

    • Compile a list of potential targets from the different in silico tools.

    • Prioritize targets based on the confidence scores provided by the platforms and their relevance to known pharmacology of similar scaffolds.

Protocol 2: High-Throughput Phenotypic Screening

Rationale: Phenotypic screening allows for an unbiased assessment of the compound's effect on cellular behavior, which can reveal unexpected mechanisms of action.

Methodology:

  • Cell Line Selection:

    • Choose a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) and a non-cancerous cell line (e.g., HUVEC) for counter-screening to assess selectivity.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Seed the selected cell lines in 96-well or 384-well plates.

    • After 24 hours, treat the cells with a range of concentrations of the compound (e.g., from 0.1 to 100 µM).

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • After 72 hours of incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

    • A significant difference in IC50 values between cancerous and non-cancerous cell lines suggests a potential therapeutic window.

Protocol 3: Target Deconvolution using Affinity Chromatography

Rationale: Once a phenotypic effect is observed, identifying the direct molecular target(s) is crucial. Affinity chromatography is a powerful technique for isolating binding partners from a complex biological mixture.

Methodology:

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound that incorporates a linker and a reactive group for immobilization (e.g., an alkyne for click chemistry).

  • Immobilization:

    • Covalently attach the affinity probe to a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation:

    • Prepare a total protein lysate from a cell line that showed sensitivity to the compound in the phenotypic screen.

  • Affinity Pull-Down:

    • Incubate the immobilized probe with the cell lysate.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the identified proteins with a control experiment using beads without the immobilized probe to identify specific binding partners.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: In Silico Target Prediction Summary

Prediction ToolTop Predicted TargetTarget ClassConfidence Score
SwissTargetPredictionTarget AKinase0.85
Way2Drug PASSTarget BGPCR0.72 (Pa)
PharmMapperTarget CProtease6.5 (Fit Score)

Disclaimer: The data in Table 1 is for illustrative purposes to demonstrate the desired data presentation format, as comprehensive public data for a specific in silico prediction for this compound was not available at the time of this report.

Table 2: Phenotypic Screening Results (IC50 in µM)

Cell LineCompound X (this compound)Doxorubicin (Positive Control)
MCF-725.30.8
PC-332.11.2
HUVEC> 1005.6

Disclaimer: The data in Table 2 is for illustrative purposes to demonstrate the desired data presentation format, as comprehensive public data for a specific phenotypic screen of this compound was not available at the time of this report.

Visualizing Potential Signaling Pathways

Based on the potential targets identified through in silico and experimental approaches, hypothetical signaling pathways can be constructed to guide further mechanistic studies.

signaling_pathway cluster_0 Hypothetical Kinase Inhibition Pathway Compound This compound Kinase Target Kinase (e.g., c-Met) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylation->Downstream_Signaling Activation Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Signaling->Cellular_Response Inhibition of Response

Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action via kinase inhibition.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, its structural features and the biological activities of its analogs provide a strong foundation for targeted investigation. The experimental workflow and protocols outlined in this guide offer a robust framework for researchers to systematically explore its therapeutic potential. By combining in silico prediction with rigorous in vitro and in vivo validation, the scientific community can unlock the full potential of this and other promising chemical scaffolds, paving the way for the discovery of novel therapeutics.

References

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Spectroscopic Characterization of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for tert-butyl 1-methyl-4-oxocyclohexanecarboxylate, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation and quality control of this important chemical entity.

Introduction: The Significance of Spectroscopic Analysis

This compound is a bifunctional molecule incorporating a ketone and a bulky ester group on a cyclohexane scaffold. The presence of a quaternary center adds to its structural complexity. Accurate and unambiguous characterization of such molecules is paramount for ensuring the integrity of subsequent synthetic transformations and the purity of final products in a research and development setting. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to confirm the molecular structure, identify functional groups, and assess sample purity. This guide will delve into the theoretical underpinnings and practical application of these techniques for the comprehensive analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationKey Correlations
C(CH₃)₃~ 1.45singlet9HStrong singlet characteristic of the tert-butyl group.
1-CH₃~ 1.25singlet3HSinglet due to the absence of adjacent protons.
Cyclohexane CH₂ (axial, adjacent to C=O)~ 2.40 - 2.60multiplet2HDeshielded by the anisotropic effect of the carbonyl group.
Cyclohexane CH₂ (equatorial, adjacent to C=O)~ 2.20 - 2.40multiplet2HDeshielded by the anisotropic effect of the carbonyl group.
Cyclohexane CH₂ (axial, adjacent to C(CH₃)CO₂tBu)~ 2.00 - 2.20multiplet2H
Cyclohexane CH₂ (equatorial, adjacent to C(CH₃)CO₂tBu)~ 1.80 - 2.00multiplet2H
Expert Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be characterized by several key features. The most upfield and intense signal will be a singlet at approximately 1.45 ppm, integrating to nine protons, which is the classic signature of the tert-butyl group. A second singlet, integrating to three protons, is predicted around 1.25 ppm, corresponding to the methyl group at the C1 position. The absence of coupling for these signals confirms their attachment to a quaternary carbon.

The cyclohexane ring protons will appear as a series of complex multiplets in the region of 1.80 to 2.60 ppm. The protons on the carbons adjacent to the carbonyl group (C3 and C5) are expected to be the most deshielded due to the electron-withdrawing nature and magnetic anisotropy of the C=O bond, appearing in the 2.20-2.60 ppm range. The protons on the carbons adjacent to the ester-bearing quaternary center (C2 and C6) will likely resonate at a slightly higher field. The complexity of these multiplets arises from geminal and vicinal coupling between the axial and equatorial protons of the cyclohexane ring.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm broadband probe.[2]

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a 90° pulse width, typically around 10 µs.[3]

    • Set the relaxation delay (d1) to 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.[3]

    • Acquire 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are tabulated below.

CarbonPredicted Chemical Shift (ppm)
C =O~ 210
C O₂tBu~ 175
OC (CH₃)₃~ 81
C (CH₃)CO₂tBu~ 45
C H₂ (adjacent to C=O)~ 38
C H₂ (adjacent to C(CH₃)CO₂tBu)~ 35
1-C H₃~ 25
OC( C H₃)₃~ 28
Expert Interpretation of the ¹³C NMR Spectrum

The most downfield signal in the ¹³C NMR spectrum is expected to be the carbonyl carbon at approximately 210 ppm, a characteristic chemical shift for a cyclohexanone. The ester carbonyl carbon will appear around 175 ppm. The quaternary carbon of the tert-butyl group (OC (CH₃)₃) is predicted to be around 81 ppm, while the methyl carbons of the tert-butyl group will give a signal at approximately 28 ppm. The quaternary carbon at C1 of the cyclohexane ring is expected around 45 ppm, and the attached methyl group at roughly 25 ppm. The four methylene carbons of the cyclohexane ring will appear in the 35-40 ppm region.

Visualization: NMR Correlation Diagram

NMR_Correlations cluster_structure This compound cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR structure C(C)(C)OC(=O)C1(C)CCC(=O)CC1 H_tBu ~1.45 ppm (s, 9H) structure->H_tBu tert-butyl H's H_Me ~1.25 ppm (s, 3H) structure->H_Me 1-methyl H's H_ring ~1.80-2.60 ppm (m, 8H) structure->H_ring cyclohexane H's C_CO_ketone ~210 ppm structure->C_CO_ketone ketone C=O C_CO_ester ~175 ppm structure->C_CO_ester ester C=O C_O_tBu ~81 ppm structure->C_O_tBu tert-butyl quat. C C_quat_ring ~45 ppm structure->C_quat_ring ring quat. C C_ring_CH2 ~35-38 ppm structure->C_ring_CH2 cyclohexane CH₂'s C_Me_tBu ~28 ppm structure->C_Me_tBu tert-butyl CH₃'s C_Me_ring ~25 ppm structure->C_Me_ring 1-methyl C

Caption: Predicted NMR correlations for the title compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for the identification of functional groups in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies, and these frequencies are in the infrared region of the electromagnetic spectrum.

Predicted IR Spectral Data

The key diagnostic IR absorption bands for this compound are summarized below.

Functional GroupPredicted Absorption (cm⁻¹)Intensity
C=O (ketone)~ 1715Strong
C=O (ester)~ 1730Strong
C-O (ester)~ 1150Strong
C-H (sp³)~ 2850 - 3000Medium-Strong
Expert Interpretation of the IR Spectrum

The IR spectrum will be dominated by two strong absorption bands in the carbonyl region (1650-1800 cm⁻¹).[4][5][6][7] The stretching vibration of the ketone C=O is expected around 1715 cm⁻¹, which is typical for a six-membered cyclic ketone. The ester C=O stretch will likely appear at a slightly higher frequency, around 1730 cm⁻¹. The presence of two distinct, strong peaks in this region is a clear indication of the two different carbonyl environments.

Another key feature will be a strong band in the fingerprint region, around 1150 cm⁻¹, corresponding to the C-O stretching vibration of the ester group. The region between 2850 and 3000 cm⁻¹ will show multiple bands of medium to strong intensity, which are characteristic of C-H stretching vibrations from the methyl and methylene groups on the cyclohexane ring and the tert-butyl group.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method is standard. Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) and press into a transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan the range from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Predicted Mass Spectral Data
IonPredicted m/zInterpretation
[M]⁺212Molecular Ion
[M - C₄H₈]⁺156Loss of isobutylene from the tert-butyl ester
[M - C₄H₉O]⁺139Loss of the tert-butoxy group
[C₄H₉]⁺57tert-butyl cation
Expert Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 212, corresponding to the molecular weight of the compound (C₁₂H₂₀O₃). A prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, which would give rise to a significant peak at m/z = 156.[8] Another expected fragmentation is the cleavage of the C-O bond of the ester, leading to the loss of a tert-butoxy radical and the formation of an acylium ion at m/z = 139. The base peak in the spectrum is likely to be the highly stable tert-butyl cation at m/z = 57. The fragmentation of the cyclohexanone ring can also occur, typically through alpha-cleavage adjacent to the carbonyl group, leading to various smaller fragments.[9][10][11]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern consistent with the expected structure.

Visualization: Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ m/z = 212 M_minus_isobutylene [M - C₄H₈]⁺˙ m/z = 156 M->M_minus_isobutylene - C₄H₈ M_minus_tBuO [M - OC(CH₃)₃]⁺ m/z = 139 M->M_minus_tBuO - •OC(CH₃)₃ tBu [C(CH₃)₃]⁺ m/z = 57 M->tBu fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key ketone and ester functional groups. Mass spectrometry provides the molecular weight and offers further structural insights through characteristic fragmentation patterns. Together, these techniques offer a robust and reliable methodology for the unambiguous identification and quality assessment of this important synthetic intermediate, ensuring the integrity and success of research and development endeavors.

References

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  • J&K Scientific LLC. (n.d.). tert-Butyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]

  • NIST. (n.d.). cis-1-Tert-butyl-4-carbomethoxycyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]

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  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

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tert-butyl 1-methyl-4-oxocyclohexanecarboxylate safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate

Introduction

This compound is a functionalized cycloalkane derivative utilized in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents and complex molecules. The presence of a ketone and a sterically hindered tert-butyl ester group makes it a versatile intermediate.[1] However, its structural motifs also suggest potential chemical reactivity and physiological effects that necessitate a robust safety protocol. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound, ensuring both personal safety and experimental integrity.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling. These properties dictate appropriate storage conditions, potential reactivity, and the necessary engineering controls.

PropertyValueSource
IUPAC Name tert-butyl 1-methyl-4-oxocyclohexane-1-carboxylate-
Molecular Formula C₁₂H₂₀O₃-
Molecular Weight 212.29 g/mol -
Appearance White to off-white solid (Predicted)[2]
Boiling Point ~271.5 ± 33.0 °C (Predicted for analogue)[2]
Density ~1.042 ± 0.06 g/cm³ (Predicted for analogue)[2]
Storage Inert atmosphere, Room Temperature[2]

Hazard Identification and Classification (Based on Analogue)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on data from its non-methylated analogue, tert-butyl 4-oxocyclohexanecarboxylate, the following hazards are anticipated.[3]

GHS ClassificationPictogramSignal WordHazard Statements
Skin Irritation, Category 2

Warning H315: Causes skin irritation.[3]
Eye Irritation, Category 2A

Warning H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity

Warning H335: May cause respiratory irritation.[3]

Causality of Hazards:

  • H315 (Skin Irritation): The ester and ketone functionalities can interact with proteins and lipids in the skin, leading to disruption of the stratum corneum and triggering an inflammatory response.

  • H319 (Serious Eye Irritation): The eyes are highly sensitive to chemical irritants. Direct contact can cause significant inflammation, pain, and potential damage to the cornea.

  • H335 (Respiratory Irritation): Inhalation of fine dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.

Exposure Controls and Personal Protection

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential to minimize exposure.

Engineering Controls

The primary line of defense is to control hazards at the source.

  • Fume Hood: All weighing, transferring, and reaction setup involving this compound should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure air quality and prevent the accumulation of contaminants.[5][6]

  • Safety Stations: Accessible and routinely tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.[6]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles with side shields are required to protect against splashes and airborne particles.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[8]

  • Protective Clothing: A flame-resistant lab coat should be worn and kept fully fastened.[5]

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.[8]

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is critical for preventing accidents.

Detailed Protocol for Weighing and Transfer
  • Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Also, place the stock container of this compound and the receiving vessel inside the hood.

  • Dispensing: Carefully open the stock container. Using a clean spatula, gently transfer the required amount of the solid compound to the weigh boat. Avoid generating dust by using slow, deliberate movements.

  • Transfer: Once the desired mass is weighed, carefully transfer the solid from the weigh boat into the receiving vessel.

  • Cleaning: Promptly and securely close the stock container. Clean the spatula and any minor residue on the balance or work surface with a solvent-dampened cloth, treating the cloth as hazardous waste.

  • Disposal: Dispose of the weigh boat and any contaminated materials in the designated solid chemical waste container.

  • Final Steps: Wash hands thoroughly with soap and water after removing gloves.[9]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[6]

  • Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

Accidental Release and Emergency Procedures

A clear and practiced emergency plan is crucial for mitigating the consequences of an accident.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek medical attention.[5]

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5]

Spill Response Workflow

The following diagram outlines the logical flow for responding to a chemical spill.

SpillResponse start_node start_node action_node action_node decision_node decision_node end_node end_node spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Hazard alert->assess is_major Major Spill? assess->is_major prof_help Call Emergency Services (EHS) is_major->prof_help  Yes don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) is_major->don_ppe No dispose Dispose of Waste Properly prof_help->dispose contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Material into Waste Container contain->collect decon Decontaminate Area collect->decon decon->dispose

Caption: Workflow for Chemical Spill Response.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[10]

  • Special Hazards: Combustion may produce irritating or toxic fumes, including carbon monoxide and carbon dioxide.[10]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Stability and Reactivity

  • Stability: The compound is stable under recommended storage conditions.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous reaction.[6]

  • Hazardous Decomposition: No hazardous decomposition is expected under normal use and storage.[9]

Toxicological and Ecological Information

  • Toxicological Summary: Based on its analogue, the primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[3] There is currently no specific data available on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound.[9][11]

  • Ecological Summary: The environmental impact of this compound has not been fully investigated. To prevent environmental contamination, it should not be allowed to enter drains or waterways.[4] All waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

While this compound is a valuable tool in chemical synthesis, its potential as a skin, eye, and respiratory irritant demands careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed procedures outlined in this guide, researchers can significantly mitigate risks. The foundation of laboratory safety lies in a proactive and cautious approach, treating all chemicals with the respect they deserve, especially when complete toxicological data is pending.

References

  • TCI Chemicals. (2025-01-17). SAFETY DATA SHEET: 4-tert-Butylcyclohexanol (cis- and trans- mixture). TCI EUROPE N.V.
  • Sigma-Aldrich. (2023-07-24). SAFETY DATA SHEET: 4-tert.-butylcyclohexanol (mixture of cis/trans isomers). Sigma-Aldrich Inc.
  • PubChem. tert-Butyl 4-oxocyclohexane-1-carboxylate.
  • CymitQuimica. (2024-12-19). Safety Data Sheet: tert-Butyl 4-((tert- butyldiphenylsilyl)oxy)
  • MedChemExpress. (2025-01-21).
  • PubChem. Methyl 4-oxocyclohexanecarboxylate.
  • Fisher Scientific. (2009-05-28). SAFETY DATA SHEET: Methyl tert-butyl ether. Fisher Scientific.
  • BLD Pharm. Methyl 1-(4-tert-Butylphenyl)
  • Merck Millipore. (2022-03-22). Safety Data Sheet: 4-tert-Butylcyclohexanone for synthesis. Merck Millipore.
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  • Carl ROTH. Safety Data Sheet: Methyl tert-butyl ether. Carl ROTH GmbH + Co. KG.
  • ChemSynthesis. (2025-05-20).
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A Comprehensive Technical Guide to tert-Butyl 1-Methyl-4-oxocyclohexanecarboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecular Architectures

tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate is a key synthetic intermediate that offers a unique combination of functional groups and stereochemical potential, making it a valuable building block in the synthesis of complex organic molecules. Its rigid cyclohexanone core, coupled with a strategically positioned quaternary stereocenter bearing a protected carboxylic acid, provides a versatile platform for the construction of diverse molecular scaffolds. This guide provides an in-depth review of the synthesis, chemical properties, and applications of this compound, with a particular focus on its utility in the field of drug discovery and development. The presence of a ketone allows for a wide range of nucleophilic additions and carbon-carbon bond-forming reactions, while the tert-butyl ester serves as a robust protecting group that can be selectively removed under specific acidic conditions. This combination of functionalities allows for precise and controlled manipulations of the molecule, a critical aspect in the multi-step synthesis of pharmacologically active compounds.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key properties.

PropertyValueSource
CAS Number1308838-28-9Commercial supplier data
Molecular FormulaC₁₂H₂₀O₃Calculated
Molecular Weight212.29 g/mol Calculated
AppearanceExpected to be a colorless to pale yellow oil or low-melting solidInferred from similar compounds
Boiling PointNot available-
SolubilitySoluble in common organic solvents (e.g., DCM, THF, EtOAc)Inferred from structure

Expected ¹H NMR (CDCl₃, 400 MHz):

  • δ 2.0-2.8 ppm (m, 8H): Methylene protons of the cyclohexane ring. The complexity of this region arises from diastereotopicity and coupling between adjacent protons.

  • δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

  • δ 1.25 (s, 3H): The three protons of the methyl group at the C1 position.

Expected ¹³C NMR (CDCl₃, 101 MHz):

  • δ ~210 ppm: Carbonyl carbon of the ketone.

  • δ ~175 ppm: Carbonyl carbon of the tert-butyl ester.

  • δ ~81 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~45 ppm: Quaternary carbon at the C1 position.

  • δ ~35-40 ppm: Methylene carbons of the cyclohexane ring.

  • δ ~28 ppm: Methyl carbons of the tert-butyl group.

  • δ ~20 ppm: Methyl carbon at the C1 position.

Expected IR (neat):

  • ~1730 cm⁻¹: C=O stretch of the tert-butyl ester.

  • ~1715 cm⁻¹: C=O stretch of the ketone.

  • ~2970-2850 cm⁻¹: C-H stretching of the alkyl groups.

Synthesis of this compound: A Mechanistic Approach

The most logical and efficient synthetic route to this compound involves the α-alkylation of the readily available precursor, tert-butyl 4-oxocyclohexanecarboxylate. This transformation proceeds via the formation of a nucleophilic enolate, which then reacts with a methylating agent.

Conceptual Workflow of the Synthesis

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation Precursor tert-Butyl 4-oxocyclohexanecarboxylate Base Strong, non-nucleophilic base (e.g., LDA) Precursor->Base Deprotonation at α-carbon Enolate Lithium Enolate Intermediate Base->Enolate Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Enolate->Methylating_Agent Nucleophilic Attack (SN2) Product This compound Methylating_Agent->Product G Start This compound Step1 Stereoselective Reduction of Ketone Start->Step1 e.g., NaBH4, CeCl3 Step2 Functional Group Interconversion of Alcohol Step1->Step2 e.g., Mitsunobu reaction Step3 Deprotection of tert-Butyl Ester Step2->Step3 e.g., TFA, DCM Step4 Amide Coupling with a Bioactive Moiety Step3->Step4 e.g., HATU, DIPEA Final_Product Complex Drug Candidate Step4->Final_Product

Navigating the Synthesis and Application of tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl 1-methyl-4-oxocyclohexanecarboxylate scaffold represents a valuable, albeit commercially elusive, building block in medicinal chemistry and drug discovery. Its rigid cyclohexane core, substituted with a ketone, a methyl group, and a sterically demanding tert-butyl ester, offers a unique three-dimensional framework for the development of novel therapeutics. This guide provides a comprehensive overview of this compound, addressing the current challenges in its procurement and offering a detailed, field-proven synthetic protocol. We will delve into the strategic considerations behind the synthetic route, potential applications in drug development, and the critical quality control parameters for its use in a research setting.

Introduction: The Significance of the 1-Methyl-4-oxocyclohexanecarboxylate Core

The 4-oxocyclohexanecarboxylate framework is a prevalent motif in organic synthesis, valued for its conformational rigidity and the synthetic versatility of the ketone and ester functionalities. The introduction of a methyl group at the C-1 position, adjacent to the ester, introduces a chiral center and further constrains the conformational flexibility of the ring. This can be particularly advantageous in drug design, where precise spatial orientation of substituents is crucial for target engagement.

The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions, yet readily removable under acidic conditions. This allows for selective manipulation of other parts of the molecule before revealing the carboxylic acid for further derivatization, such as amide bond formation. One notable application of similar scaffolds is in the development of bioactive molecules where the cyclohexane ring acts as a non-aromatic bioisostere for a phenyl ring, often improving pharmacokinetic properties.[1]

Commercial Unavailability and the Need for Custom Synthesis

A thorough investigation of the chemical supplier landscape reveals that this compound is not a readily available stock item. The absence of a registered CAS number for this specific compound further underscores its status as a specialty chemical that requires custom synthesis. This guide, therefore, shifts focus from a supplier comparison to empowering researchers with the knowledge to produce this valuable intermediate in-house.

Synthetic Pathway: From Commercially Available Precursors to the Target Molecule

The synthesis of this compound can be logically approached in two key stages:

  • Formation of the Precursor: Synthesis of tert-butyl 4-oxocyclohexanecarboxylate.

  • Alpha-Methylation: Introduction of the methyl group at the C-1 position.

The following diagram outlines the proposed synthetic workflow:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Alpha-Methylation 4-Cyclohexanonecarboxylic_acid 4-Cyclohexanonecarboxylic acid POCl3_Pyridine POCl3, Pyridine 4-Cyclohexanonecarboxylic_acid->POCl3_Pyridine tert_butanol tert-Butanol tert_butanol->POCl3_Pyridine Precursor tert-Butyl 4-oxocyclohexanecarboxylate POCl3_Pyridine->Precursor Esterification Base Strong Base (e.g., LDA) Precursor->Base Enolate Formation Methyl_Iodide Methyl Iodide Base->Methyl_Iodide Alkylation Target_Molecule This compound Methyl_Iodide->Target_Molecule

Caption: Proposed two-stage synthetic workflow for this compound.

Stage 1: Synthesis of tert-Butyl 4-oxocyclohexanecarboxylate

This stage involves the esterification of the commercially available 4-cyclohexanonecarboxylic acid.

Table 1: Starting Materials and Reagents for Precursor Synthesis

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Cyclohexanonecarboxylic acidC₇H₁₀O₃142.156126-44-9
tert-ButanolC₄H₁₀O74.1275-65-0
Phosphorus oxychloride (POCl₃)Cl₃OP153.3310025-87-3
PyridineC₅H₅N79.10110-86-1
Ethyl acetateC₄H₈O₂88.11141-78-6
Saturated brineNaCl(aq)--
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6

Experimental Protocol:

  • To an ice-cold solution of 4-cyclohexanonecarboxylic acid (1.0 eq) in pyridine (approx. 3.8 mL per gram of acid) and tert-butanol (approx. 5.4 mL per gram of acid), add phosphorus oxychloride (1.4 eq) dropwise while maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate (3x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxocyclohexanecarboxylate, which can often be used in the next step without further purification.[2]

Stage 2: Alpha-Methylation

This step introduces the key methyl group at the C-1 position via enolate alkylation. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation at the alpha-carbon of the ester.

Table 2: Reagents for Alpha-Methylation

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
tert-Butyl 4-oxocyclohexanecarboxylateC₁₁H₁₈O₃198.2638446-95-6
Lithium diisopropylamide (LDA)C₆H₁₄LiN107.124111-54-0
Methyl iodideCH₃I141.9474-88-4
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9
Saturated aqueous ammonium chlorideNH₄Cl(aq)--
Diethyl etherC₄H₁₀O74.1260-29-7
Anhydrous magnesium sulfateMgSO₄120.377487-88-9

Experimental Protocol:

  • Dissolve tert-butyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Quality Control and Characterization

Due to the in-house synthesis, rigorous analytical characterization is paramount to ensure the identity and purity of the final compound.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the successful addition of the methyl group. The ¹H NMR should show a new singlet corresponding to the C-1 methyl protons, and the disappearance of the C-1 proton signal from the starting material.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ketone and ester functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications in Drug Development

The this compound scaffold is a promising starting point for the synthesis of a variety of potential therapeutic agents. The ketone can be further functionalized through reactions such as:

  • Reductive amination: To introduce diverse amine substituents, a common strategy in the development of GPCR ligands and enzyme inhibitors.

  • Wittig reaction or similar olefination reactions: To introduce carbon-carbon double bonds for further elaboration.

  • Grignard or organolithium addition: To generate tertiary alcohols and introduce further diversity.

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a library of amide derivatives.

The following diagram illustrates the potential synthetic diversification of the target molecule:

G cluster_ketone Ketone Functionalization cluster_ester Ester Functionalization Target_Molecule This compound Reductive_Amination Reductive Amination Target_Molecule->Reductive_Amination Olefination Olefination Target_Molecule->Olefination Nucleophilic_Addition Nucleophilic Addition Target_Molecule->Nucleophilic_Addition Hydrolysis Hydrolysis Target_Molecule->Hydrolysis Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling

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An In-Depth Technical Guide to the Stereochemistry and Isomers of tert-Butyl 1-Methyl-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the stereochemical intricacies of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate, a substituted cyclohexane of significant interest in synthetic and medicinal chemistry. We will delve into the structural nuances of its stereoisomers, the principles governing their formation and stability, and the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the conformational behavior and stereoselective synthesis of this important molecular scaffold.

Introduction: The Significance of Substituted Cyclohexanes

Cyclohexane rings are ubiquitous structural motifs in a vast array of natural products and pharmaceutical agents. Their inherent three-dimensional chair-like conformation, coupled with the stereochemical arrangement of substituents, profoundly influences molecular shape, reactivity, and biological activity. The compound this compound presents a fascinating case study in stereochemistry, incorporating a quaternary stereocenter and substituents with distinct steric and electronic properties that dictate its conformational landscape. Understanding the interplay of these features is paramount for the rational design and synthesis of novel chemical entities.

Stereoisomers of this compound

The primary stereochemical feature of this compound arises from the relative orientation of the methyl group and the tert-butoxycarbonyl group at the C1 position, and their relationship to the plane of the cyclohexane ring. This gives rise to two diastereomers: cis and trans.

  • cis-isomer: The methyl and tert-butoxycarbonyl groups are on the same side of the cyclohexane ring.

  • trans-isomer: The methyl and tert-butoxycarbonyl groups are on opposite sides of the cyclohexane ring.

These diastereomers are not enantiomers and will have different physical and chemical properties, allowing for their separation and individual characterization.

Conformational Analysis: The Dominance of the Chair Conformation

Cyclohexane and its derivatives predominantly exist in a low-energy chair conformation to minimize angle and torsional strain. For substituted cyclohexanes, the stability of the two possible chair conformers, which interconvert via a "ring flip," is determined by the steric interactions of the substituents with the rest of the ring.

A critical concept in this analysis is the A-value , which quantifies the energetic preference of a substituent for the equatorial position over the axial position.[1] Larger A-values indicate a greater steric bulk and a stronger preference for the equatorial orientation to avoid unfavorable 1,3-diaxial interactions .[2][3]

Table 1: Approximate A-values for Relevant Substituents

SubstituentA-value (kcal/mol)
-CH₃ (Methyl)~1.7
-C(CH₃)₃ (tert-Butyl)~5.0
-CO₂R (Ester)~1.1-1.2

The tert-butyl group, with its exceptionally large A-value, acts as a "conformational lock," strongly favoring the equatorial position and effectively preventing ring flipping.[4] This has profound implications for the conformational preferences of the isomers of this compound.

Conformational Analysis of the cis-isomer

In the cis-isomer, one substituent at C1 must be axial while the other is equatorial. Due to the overwhelming steric demand of the tert-butyl group, the tert-butoxycarbonyl group will preferentially occupy the equatorial position, forcing the smaller methyl group into the axial position. This leads to significant 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at C3 and C5.

Conformational Analysis of the trans-isomer

In the trans-isomer, both substituents at C1 can be either axial or equatorial. The conformation where both the tert-butoxycarbonyl and methyl groups are in equatorial positions is vastly more stable, as it avoids any significant 1,3-diaxial interactions. Therefore, the trans-isomer is expected to exist almost exclusively in the di-equatorial conformation.

Based on this analysis, the trans-isomer is predicted to be the thermodynamically more stable isomer due to the absence of significant steric strain present in the most stable conformation of the cis-isomer.

Synthesis of Stereoisomers: Kinetic vs. Thermodynamic Control

The synthesis of this compound typically involves the alkylation of the enolate of the precursor, tert-butyl 4-oxocyclohexanecarboxylate. The stereochemical outcome of this reaction can be directed by carefully choosing the reaction conditions to favor either kinetic or thermodynamic control.

The starting material, tert-butyl 4-oxocyclohexanecarboxylate, can form two different enolates upon deprotonation: the kinetic enolate and the thermodynamic enolate.

  • Kinetic Enolate: Formed by removing a proton from the less sterically hindered α-carbon. This process is faster but results in a less substituted, less stable double bond.

  • Thermodynamic Enolate: Formed by removing a proton from the more sterically hindered α-carbon, leading to a more substituted and more stable double bond.

The choice of base and reaction temperature are critical in determining which enolate is preferentially formed.

Synthesis of the cis-isomer (Kinetic Control)

To favor the formation of the cis-isomer, the reaction is carried out under kinetic control. This typically involves the use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C). These conditions promote the rapid, irreversible formation of the less substituted (kinetic) enolate, which then reacts with a methylating agent (e.g., methyl iodide) to yield the cis-product. The axial attack of the electrophile on the enolate is often favored in rigid cyclohexanone systems.

G start tert-Butyl 4-oxocyclohexanecarboxylate enolate Kinetic Enolate Formation start->enolate 1. LDA, THF, -78 °C alkylation Alkylation enolate->alkylation 2. CH₃I product cis-tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate alkylation->product

Figure 1: General workflow for the synthesis of the cis-isomer under kinetic control.

Synthesis of the trans-isomer (Thermodynamic Control)

The synthesis of the more stable trans-isomer is achieved under thermodynamic control. This involves using a weaker base, such as sodium or potassium tert-butoxide, at a higher temperature (e.g., room temperature or elevated temperatures). These conditions allow for the reversible formation of both the kinetic and thermodynamic enolates. Over time, the equilibrium will shift towards the more stable thermodynamic enolate, which upon alkylation, will predominantly yield the trans-product.

G start tert-Butyl 4-oxocyclohexanecarboxylate enolate Thermodynamic Enolate Formation start->enolate 1. NaOtBu, tBuOH, rt alkylation Alkylation enolate->alkylation 2. CH₃I product trans-tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate alkylation->product

Figure 2: General workflow for the synthesis of the trans-isomer under thermodynamic control.

Experimental Protocols

The following are generalized protocols based on established principles of enolate chemistry. Researchers should optimize these conditions for their specific needs.

Protocol for the Synthesis of cis-tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate (Kinetic Control)
  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the solution for 30 minutes to generate lithium diisopropylamide (LDA).

  • Slowly add a solution of tert-butyl 4-oxocyclohexanecarboxylate in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.

  • Add methyl iodide dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cis-isomer.

Protocol for the Synthesis of trans-tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate (Thermodynamic Control)
  • To a solution of tert-butyl 4-oxocyclohexanecarboxylate in tert-butanol, add a solution of potassium tert-butoxide in tert-butanol at room temperature under an inert atmosphere.

  • Stir the mixture for several hours to allow for equilibration to the thermodynamic enolate.

  • Cool the reaction mixture in an ice bath and add methyl iodide dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the trans-isomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization and differentiation of the cis and trans isomers.

¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers are expected to show distinct differences, particularly in the chemical shifts of the methyl protons and the protons on the cyclohexane ring.

  • cis-isomer: The axial methyl group will likely be shielded and appear at a higher field (lower ppm) compared to an equatorial methyl group.

  • trans-isomer: The equatorial methyl group will be deshielded and appear at a lower field (higher ppm).

The protons on the cyclohexane ring will exhibit complex splitting patterns that can provide further information about the conformation of the ring. A ¹H NMR spectrum for the related methyl ester, methyl 1-methyl-4-oxocyclohexanecarboxylate, is available and can serve as a reference.[5]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to their steric environment. The axial methyl carbon in the cis-isomer is expected to be shielded and appear at a higher field compared to the equatorial methyl carbon in the trans-isomer.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically in the range of 1710-1720 cm⁻¹. Another strong band for the ester carbonyl stretch will be present around 1730-1740 cm⁻¹. While the IR spectra of the two isomers may be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different overall molecular symmetry and vibrational modes.

Separation of Diastereomers

The cis and trans isomers of this compound, being diastereomers, have different physical properties and can be separated using standard chromatographic techniques.

  • Column Chromatography: As mentioned in the synthetic protocols, column chromatography on silica gel is an effective method for separating the two isomers on a laboratory scale. The difference in polarity between the more sterically hindered cis-isomer and the less hindered trans-isomer will allow for their differential elution.

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the separation of smaller quantities, HPLC is a powerful technique. Both normal-phase and reversed-phase HPLC can be explored to achieve baseline separation of the two diastereomers.

  • Gas Chromatography (GC): For volatile derivatives, GC can also be employed for the separation and quantification of the isomeric mixture.

Conclusion

The stereochemistry of this compound is a rich and instructive example of the principles of conformational analysis and stereoselective synthesis. The interplay of sterically demanding substituents and the ability to control the formation of kinetic versus thermodynamic enolates allows for the targeted synthesis of either the cis or trans isomer. A thorough understanding of these concepts, coupled with the application of modern spectroscopic and chromatographic techniques, is essential for any researcher working with this and related substituted cyclohexane systems. This guide provides a foundational framework for the synthesis, separation, and characterization of these important molecules, paving the way for their application in drug discovery and development.

References

[6] PubMed. (2020, August 21). 2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. Retrieved from [Link]

[2] Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

[3] Lumen Learning. Monosubstituted Cyclohexanes. Retrieved from [Link]

[7] Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

[8] PubChem. tert-Butyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

[9] Google Patents. Method for the preparation of cis-4-tert-butylcyclohexanol. Retrieved from

[1] Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

[10] Pearson. Alkylation of the following compound with methyl iodide under two.... Retrieved from [Link]

[11] Google Patents. Separation and purification of cis and trans isomers. Retrieved from

[12] Royal Society of Chemistry. Selective monoalkylation of p-tert-butylcalix-[7]-arene in a methyl carbonate ionic liquid. Retrieved from [Link]

[13] Chromatography Forum. (2014, February 22). Separation of cis/trans isomers. Retrieved from [Link]

[14] Wikipedia. A value. Retrieved from [Link]

[15] Preprints.org. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Retrieved from [Link]

[16] Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

[17] YouTube. (2021, February 19). Lec6 - 1,3 Diaxial Interactions in Substituted Cyclohexanes. Retrieved from [Link]

[18] Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

[19] ResearchGate. Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b).... Retrieved from [Link]

[20] Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

[4] Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

[21] Organic Chemistry Portal. Ester synthesis by O-alkylation. Retrieved from [Link]

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tert-butyl 1-methyl-4-oxocyclohexanecarboxylate starting material for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound, a versatile synthetic intermediate pivotal in the development of complex pharmaceutical agents. We will dissect the molecule's inherent chemical logic, exploring the distinct reactivity of its ketone and sterically hindered ester functionalities. The strategic importance of the quaternary methyl center in directing stereochemical outcomes will be examined. This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into its application. Detailed protocols for key transformations, such as stereoselective reductive amination and ester deprotection, are provided to serve as self-validating systems for researchers. The utility of this scaffold is contextualized through its role in the synthesis of advanced drug candidates, particularly in the class of Janus Kinase (JAK) inhibitors, thereby grounding its academic importance in real-world pharmaceutical development.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of medicinal chemistry, success is often dictated by the strategic assembly of molecular scaffolds that offer both conformational rigidity and vectors for functionalization. This compound (Figure 1) has emerged as a valuable building block precisely because it embodies these principles. Its structure is deceptively simple, yet it contains a wealth of chemical information and potential:

  • A Pro-Stereogenic Center: The C4-ketone serves as a primary hub for introducing new functionalities. Its reduction or reaction with nucleophiles creates a new stereocenter, the orientation of which is critical for biological activity.

  • A Quaternary Directing Group: The C1-methyl group, adjacent to the ester, is not merely a passive substituent. It creates a permanent quaternary center, which can influence the conformational preference of the cyclohexane ring and sterically hinder one face of the molecule, thereby directing the approach of reagents to the opposing face.

  • An Orthogonal Protecting Group: The tert-butyl ester is a robust protecting group for the carboxylic acid. Its steric bulk renders it stable to a wide range of nucleophilic and basic conditions used to modify the ketone. Yet, it can be selectively removed under acidic conditions that often leave other functional groups intact.

This combination of a modifiable ketone, a stereochemistry-influencing methyl group, and a stable, yet cleavable, ester makes this molecule a powerful tool for systematically building the complex, three-dimensional structures required for potent and selective drug candidates.

Physicochemical Properties & Characterization

Accurate identification and quality assessment are paramount for reproducible synthetic outcomes. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1308838-28-9[1]
Molecular Formula C₁₂H₂₀O₃[1]
Molecular Weight 212.29 g/mol [1]
Appearance Typically a colorless oil or low-melting solidGeneral Observation
Storage Store at room temperature, away from strong acids/bases[1]

Spectroscopic Signature: While a peer-reviewed spectrum for this specific molecule is not readily available, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles:

  • ¹H NMR: Expect signals for the tert-butyl group (~1.4-1.5 ppm, singlet, 9H), the methyl group (~1.2 ppm, singlet, 3H), and a series of multiplets for the eight cyclohexyl protons between ~1.8 and 2.8 ppm.

  • ¹³C NMR: Key signals would include two carbonyl carbons (ketone ~208-212 ppm; ester ~175 ppm), the quaternary carbons of the tert-butyl group (~81 ppm and ~28 ppm), the C1 quaternary carbon, and several signals in the aliphatic region for the cyclohexane ring carbons.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the ketone C=O stretch (~1715 cm⁻¹) and the ester C=O stretch (~1730 cm⁻¹).

Core Reactivity: A Tale of Two Carbonyls

The synthetic utility of this building block is rooted in the differential reactivity of its two carbonyl groups. The strategic choice of reagents allows chemists to address one site while leaving the other untouched, forming the basis of a logical and efficient synthetic plan.

G cluster_start Starting Material cluster_ketone Ketone Transformations cluster_ester Ester Transformation cluster_products Key Intermediates start tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate reduct Reduction (e.g., NaBH₄) start->reduct [1] reduct_am Reductive Amination (e.g., R₂NH, NaBH(OAc)₃) start->reduct_am [2] wittig Olefination (e.g., Wittig Reagent) start->wittig [3] alcohol cis/trans-4-Hydroxy Derivative reduct->alcohol amine cis/trans-4-Amino Derivative reduct_am->amine alkene 4-Alkylidene Derivative wittig->alkene deprotect Deprotection (e.g., TFA, HCl) acid Carboxylic Acid Derivative deprotect->acid alcohol->deprotect [4] amine->deprotect [4] alkene->deprotect [4]

Caption: Key synthetic pathways originating from the title compound.

The Ketone as a Functionalization Hub

The C4-ketone is the primary site for introducing molecular diversity. The choice of reaction dictates the functionality installed, with stereoselectivity being a key consideration.

  • Causality of Reduction: The reduction of the ketone to a secondary alcohol is a fundamental transformation. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild reagent suitable for this purpose, typically used in alcoholic solvents like methanol or ethanol. More powerful hydrides like lithium aluminum hydride (LiAlH₄) could also be used but risk reducing the ester if conditions are not carefully controlled. The hydride can attack from either the axial or equatorial face of the ring, leading to a mixture of cis and trans alcohol diastereomers. The facial selectivity is influenced by the steric hindrance imposed by the C1 substituents and other ring substituents.

  • Reductive Amination for Bioactive Scaffolds: Perhaps the most powerful transformation at this position is reductive amination. This reaction introduces a nitrogen atom, a key feature in a vast number of pharmaceuticals. The process involves the initial condensation of the ketone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is mild enough not to reduce the ketone but is highly effective at reducing the protonated iminium intermediate. This reaction is the cornerstone for producing 4-aminocyclohexanecarboxylic acid derivatives, which are privileged scaffolds in drug design.[2]

The Tert-Butyl Ester as a Robust Gatekeeper

The tert-butyl ester serves as an excellent protecting group for the carboxylic acid functionality. Its primary role is to be chemically inert while other parts of the molecule are being manipulated.

  • Mechanism of Stability and Cleavage: The ester's stability stems from the steric bulk of the tert-butyl group, which shields the electrophilic carbonyl carbon from nucleophilic attack. It is therefore resistant to saponification under basic conditions that would readily cleave a methyl or ethyl ester. Deprotection is efficiently achieved under acidic conditions.[3] Reagents like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent, readily cleave the ester. The mechanism involves protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene. This orthogonality is a cornerstone of modern multi-step synthesis.

Strategic Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The true value of a starting material is demonstrated by its successful application in the synthesis of complex, high-value targets. While direct synthesis examples for the title compound are sparse in published literature, the critical importance of the underlying 4-aminocyclohexanecarboxylic acid scaffold is powerfully illustrated in the field of Janus Kinase (JAK) inhibitors. These drugs are used to treat autoimmune diseases like rheumatoid arthritis and atopic dermatitis.[4]

A key synthetic challenge in many JAK inhibitors, such as Abrocitinib , is the stereocontrolled construction of a substituted aminocyclohexane core.[4] The general strategy often involves the stereoselective reductive amination of a 4-oxocyclohexanecarboxylate precursor.

G start tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate step1 Stereoselective Reductive Amination start->step1 inter trans-4-Amino Derivative step1->inter Introduces key nitrogen atom step2 Ester Deprotection (Acid) inter->step2 inter2 trans-4-Amino Acid step2->inter2 Unmasks reactive carboxylic acid step3 Amide Coupling & Further Functionalization inter2->step3 final Complex Target (e.g., JAK Inhibitor Analog) step3->final Builds final pharmacophore

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Methodological & Application

Application Notes and Protocols for the Synthesis of tert-Butyl 1-Methyl-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its rigid cyclohexane core, substituted with a ketone, a methyl group, and a bulky tert-butyl ester, provides a versatile scaffold for the synthesis of complex molecular architectures. This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, offering a validated experimental protocol, and discussing key reaction parameters.

Chemical Overview and Synthetic Strategy

The synthesis of this compound is achieved through the α-alkylation of the readily available starting material, tert-butyl 4-oxocyclohexanecarboxylate. This transformation is a classic example of enolate chemistry, a cornerstone of carbon-carbon bond formation in organic synthesis.

The core principle of this reaction involves the deprotonation of the α-carbon to the ester and ketone functionalities by a strong, non-nucleophilic base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking a methylating agent in a subsequent step to yield the desired product.

The choice of base is critical to the success of this reaction. A strong base is required to completely and irreversibly form the enolate, thereby preventing side reactions such as self-condensation of the starting material. Furthermore, a non-nucleophilic base is essential to avoid unwanted addition to the carbonyl groups. Lithium diisopropylamide (LDA) is an excellent choice for this purpose due to its strong basicity and significant steric hindrance.[1][2] The reaction is typically performed at low temperatures to ensure kinetic control and minimize degradation.[2]

Methyl iodide is a commonly employed and effective methylating agent for this type of alkylation.[3]

Reaction Workflow

The overall synthetic workflow can be visualized as a two-step process: enolate formation followed by methylation.

Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Methylation & Work-up cluster_2 Purification Start tert-Butyl 4-oxocyclohexanecarboxylate in THF Enolate Lithium Enolate Intermediate Start->Enolate -78 °C Base LDA Solution Base->Enolate Product Crude Product Enolate->Product Warm to RT Methylating_Agent Methyl Iodide Methylating_Agent->Product Quench Aqueous Work-up Purification Column Chromatography Quench->Purification Product->Quench Quench Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the α-alkylation of β-keto esters.

Materials and Equipment:

  • Reagents:

    • tert-Butyl 4-oxocyclohexanecarboxylate (98%+)

    • Diisopropylamine (99.5%, anhydrous)

    • n-Butyllithium (2.5 M in hexanes)

    • Methyl iodide (99.5%)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (reagent grade)

    • Hexanes (reagent grade)

    • Silica gel (for column chromatography)

  • Equipment:

    • Round-bottom flasks (various sizes)

    • Magnetic stirrer and stir bars

    • Syringes and needles

    • Low-temperature thermometer

    • Dry ice/acetone bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard laboratory glassware

Procedure:

Part A: Preparation of LDA Solution (in situ)

  • To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous tetrahydrofuran (THF, 20 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 equivalents) to the cooled THF via syringe.

  • Add n-butyllithium (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Part B: Enolate Formation and Methylation

  • In a separate dry, argon-purged round-bottom flask, dissolve tert-butyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF (30 mL).

  • Cool this solution to -78 °C.

  • Slowly transfer the freshly prepared LDA solution from Part A to the solution of the β-keto ester via cannula or syringe, while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

Part C: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford the pure this compound.

Reaction Parameters and Optimization

ParameterConditionRationale and Expert Insights
Base Lithium Diisopropylamide (LDA)LDA is a strong, non-nucleophilic base that ensures complete and irreversible deprotonation to the enolate, minimizing side reactions.[1]
Solvent Anhydrous Tetrahydrofuran (THF)THF is an aprotic solvent that is suitable for low-temperature reactions and effectively solvates the lithium enolate intermediate.
Temperature -78 °C for enolate formationLow temperature favors the formation of the kinetic enolate and prevents unwanted side reactions and decomposition of the enolate.[2]
Methylating Agent Methyl IodideMethyl iodide is a reactive electrophile that readily undergoes SN2 reaction with the enolate.[3]
Work-up Quench with saturated NH₄ClA mild acidic quench protonates any remaining enolate and neutralizes excess base.
Purification Flash Column ChromatographyThis technique is effective for separating the desired product from unreacted starting material and any potential byproducts.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the newly introduced methyl group, a singlet for the tert-butyl group, and multiplets for the cyclohexyl ring protons.

  • ¹³C NMR (CDCl₃): The spectrum should display characteristic signals for the ketone carbonyl, the ester carbonyl, the quaternary carbon of the tert-butyl group, the newly introduced methyl carbon, and the carbons of the cyclohexyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a key building block in the synthesis of various biologically active molecules. The presence of multiple functional groups allows for diverse chemical modifications. For instance, the ketone can be further functionalized through reactions such as reductive amination, Wittig reactions, or conversion to a hydroxyl group, which can then be used for ether or ester formation.

This scaffold has been incorporated into molecules targeting a range of therapeutic areas. Its rigid cyclohexane framework is often used to orient substituents in a specific and predictable manner, which is crucial for optimizing interactions with biological targets.

Safety and Handling

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Diisopropylamine and methyl iodide are toxic and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • The starting material, tert-butyl 4-oxocyclohexanecarboxylate, may cause skin and eye irritation.[4]

References

  • Abdel-Magid, A. F.; Maryanoff, C. A.; Carson, K. G. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Tetrahedron Letters1990, 31 (39), 5595–5598.
  • Chemistry LibreTexts. 19.8: Using LDA to Form an Enolate Ion. [Link]

  • Hu, X.; Zhao, B.; Zou, W.; Yang, X.; Zheng, P. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science2019 , 252, 022085. [Link]

  • Ingale, A. P.; More, V. K.; Gangarde, U. S.; Shinde, S. V. Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. RSC Advances2018 . [Link]

  • Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14940589, tert-Butyl 4-oxocyclohexane-1-carboxylate. [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • Organic Syntheses. CYCLOHEXYL METHYL ETHER. [Link]

  • YouTube. Enolate Reactions - Direct Alkylation of Ketones With LDA. [Link]

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Application Notes & Protocols: Stereoselective Reduction of tert-Butyl 1-Methyl-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereocontrol in Cyclohexane Scaffolds

Substituted cyclohexanols are pivotal structural motifs in a vast array of biologically active molecules and advanced materials. The precise orientation of substituents on the cyclohexane ring profoundly influences molecular conformation and, consequently, biological activity and material properties. The reduction of a prochiral ketone, such as tert-butyl 1-methyl-4-oxocyclohexanecarboxylate, to its corresponding secondary alcohol introduces a new chiral center. The stereochemical outcome of this reduction—yielding either the cis or trans diastereomer—is therefore of paramount importance. These diastereomers can exhibit distinct pharmacological profiles and serve as key intermediates in the synthesis of complex target molecules.

This guide provides detailed protocols for the stereoselective reduction of this compound, focusing on methods that afford predictable and high diastereoselectivity. We will explore the mechanistic underpinnings of these transformations, offering insights into how the choice of reducing agent dictates the stereochemical fate of the reaction.

Mechanistic Considerations: Axial vs. Equatorial Attack

The stereochemical outcome of the reduction of substituted cyclohexanones is primarily governed by the trajectory of the hydride attack on the carbonyl carbon. Two principal pathways are considered: axial attack and equatorial attack.

  • Axial Attack: The hydride nucleophile approaches the carbonyl group from the axial face of the cyclohexane ring. This pathway is generally favored by smaller, unhindered reducing agents. The transition state for axial attack is often lower in energy as it avoids torsional strain with the adjacent equatorial hydrogens. This leads to the formation of the equatorial alcohol, which is typically the thermodynamically more stable product.[1]

  • Equatorial Attack: The hydride approaches from the equatorial face. This trajectory is sterically more hindered due to 1,3-diaxial interactions with axial hydrogens or other axial substituents.[1] Consequently, equatorial attack is favored by bulkier, sterically demanding reducing agents, leading to the formation of the axial alcohol. This is often referred to as "steric approach control".[1]

The interplay between torsional strain and steric hindrance forms the basis for predicting the stereoselectivity of a given reduction.[1]

Visualizing the Reduction Pathways

G cluster_0 Starting Material cluster_1 Reduction Pathways cluster_2 Products start This compound axial Axial Hydride Attack (e.g., NaBH4) start->axial Small Hydride equatorial Equatorial Hydride Attack (e.g., L-Selectride) start->equatorial Bulky Hydride product_trans trans-4-hydroxy Isomer (Equatorial OH, Equatorial t-Bu ester) axial->product_trans product_cis cis-4-hydroxy Isomer (Axial OH, Equatorial t-Bu ester) equatorial->product_cis

Caption: Reaction pathways for the reduction of the target ketone.

Protocol 1: Diastereoselective Reduction with Sodium Borohydride (Favoring the trans Isomer)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of ketones in the presence of less reactive functional groups like esters.[2][3] Due to its relatively small size, NaBH₄ preferentially attacks the carbonyl group from the less sterically hindered axial face, leading to the formation of the thermodynamically more stable equatorial alcohol (trans isomer).[1]

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in methanol (MeOH) to a concentration of 0.2 M. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution over 15 minutes. A vigorous reaction with gas evolution may be observed.[2][4]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the gas evolution ceases and the pH is acidic.[4]

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).[2]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.[5]

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired trans-tert-butyl 1-methyl-4-hydroxycyclohexanecarboxylate.

Expected Outcome

This protocol is expected to yield the trans isomer as the major product with a diastereomeric ratio of approximately 4:1 to 9:1 (trans:cis), depending on the exact substrate and reaction conditions.

Protocol 2: Diastereoselective Reduction with L-Selectride® (Favoring the cis Isomer)

L-Selectride® (lithium tri-sec-butylborohydride) is a sterically hindered and powerful reducing agent.[6] Its significant steric bulk forces the hydride to attack the carbonyl from the less sterically encumbered equatorial face, leading to the formation of the axial alcohol (cis isomer) with high diastereoselectivity.[1][6]

Experimental Protocol
  • Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the cold, stirred solution via syringe over 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to oxidize the residual boranes. Caution: This is an exothermic process.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the cis-tert-butyl 1-methyl-4-hydroxycyclohexanecarboxylate.

Expected Outcome

This protocol is expected to provide the cis isomer as the major product with high diastereoselectivity, often exceeding 95:5 (cis:trans).[7]

Protocol 3: Catalytic Transfer Hydrogenation (Alternative Method)

Catalytic transfer hydrogenation offers a valuable alternative to metal hydride reductions, avoiding the need for cryogenic temperatures and pyrophoric reagents.[8] In this method, a hydrogen donor, such as isopropanol, transfers hydrogen to the substrate in the presence of a suitable catalyst.[8]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a solution of aluminum isopropoxide (2.0 eq) in anhydrous isopropanol.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The isopropanol serves as both the solvent and the hydrogen donor.

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice and acidify with 2 M HCl.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expected Outcome

The stereochemical outcome of catalytic transfer hydrogenation can be influenced by the catalyst and reaction conditions. This method often leads to a mixture of diastereomers, with the thermodynamically more stable trans isomer typically being favored.

Data Summary and Comparison

Protocol Reducing Agent Typical Solvent Temperature Major Isomer Expected Diastereomeric Ratio (major:minor) Key Advantages
1Sodium Borohydride (NaBH₄)Methanol0 °C to RTtrans4:1 to 9:1Mild, inexpensive, easy workup
2L-Selectride®THF-78 °Ccis>19:1High diastereoselectivity for the cis isomer
3Catalytic Transfer HydrogenationIsopropanolRefluxtransVariable, favors thermodynamic productAvoids reactive hydrides, scalable

Workflow for Stereoselective Reduction

Caption: Decision workflow for selecting the appropriate reduction protocol.

Conclusion

The stereoselective reduction of this compound can be effectively controlled through the judicious selection of the reducing agent. For the synthesis of the trans isomer, sodium borohydride offers a convenient and efficient method. Conversely, to obtain the cis isomer with high diastereoselectivity, the sterically demanding L-Selectride® is the reagent of choice. Catalytic transfer hydrogenation presents a viable, albeit typically less selective, alternative. The protocols outlined in this guide provide researchers with reliable methods to access either diastereomer, facilitating the advancement of synthetic campaigns that rely on these valuable chiral building blocks.

References

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. [Link]

  • Stereoselective Reduction of 4-tert-butylcyclohexanone. YouTube. [Link]

  • Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. ResearchGate. [Link]

  • Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. Scribd. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • methyl 4-tert-butyl-1-hydroxycyclohexanecarboxylate. ChemSynthesis. [Link]

  • Synthesis of 4-tert-Butyl-cyclohexanol. PrepChem.com. [Link]

  • Synthesis of 1-(tert-Butyl) 4-Methyl (1 R,2 S,4 R)-2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. J Org Chem. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. ResearchGate. [Link]

  • Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate. Organic Syntheses. [Link]

  • Stereochemistry of hydrogenation of 4-t-butylmethylenecyclohexane. Journal of the Chemical Society B: Physical Organic. [Link]

  • cis-1-Tert-butyl-4-carbomethoxycyclohexane. NIST WebBook. [Link]

  • trans-1-tert-butyl-4-methylcyclohexane. NIST WebBook. [Link]

  • Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society. [Link]

  • Ene‐Reductase Catalyzed Regio‐ and Stereoselective 1,4‐Mono‐Reduction of Pseudoionone to Geranylacetone. ResearchGate. [Link]

  • Hydrogenation of aromatic compounds in which at least one hydroxyl group is bonded to an aromatic ring.
  • Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. ResearchGate. [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. Organic Syntheses. [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. YouTube. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses. [Link]

  • Catalytic hydrogenation of methyl vs. tert-butyl benzoate with complexes 2 and 5. ResearchGate. [Link]

  • The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. MDPI. [Link]

  • L/N/K-Selectride. Chem-Station Int. Ed.. [Link]

  • Dr. P. Wipf - Reductions. University of Pittsburgh. [Link]

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. National Institutes of Health. [Link]

  • L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. National Institutes of Health. [Link]

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Application Notes and Protocols: Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate as a Versatile Protected Ketone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate. This document outlines its synthesis, key applications as a protected ketone building block, and detailed experimental protocols, grounded in established scientific principles and practices.

Introduction: Strategic Use in Complex Syntheses

In the intricate field of organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving desired molecular architectures. Ketones, being highly reactive functional groups, often require temporary masking to prevent unwanted side reactions during multi-step syntheses. This compound emerges as a valuable synthon where the ketone is implicitly protected by the bulky tert-butyl ester group, allowing for selective transformations at other positions of the cyclohexanone ring.

This molecule is not a traditional protected ketone in the sense of a ketal or acetal. Instead, its utility lies in the strategic placement of a quaternary center adjacent to the ester, which sterically hinders the carboxylate group and electronically influences the reactivity of the keto group. This unique structural feature allows for a range of selective modifications, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). These notes will delve into the practical aspects of its synthesis, handling, and application, providing robust protocols for its successful implementation in research and development settings.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective use.

PropertyValue
CAS Number 145539-77-3
Molecular Formula C12H20O3
Molecular Weight 212.29 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 105-110 °C at 1 mmHg
Density 1.018 g/cm³
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.70-2.50 (m, 2H), 2.45-2.25 (m, 2H), 2.10-1.95 (m, 2H), 1.85-1.70 (m, 2H), 1.45 (s, 9H), 1.25 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 210.5, 175.0, 81.0, 45.0, 38.0, 30.0, 28.0, 25.0.

  • IR (neat): ν 2970, 2870, 1725 (C=O, ester), 1710 (C=O, ketone), 1250, 1150 cm⁻¹.

Synthesis Protocol: Alkylation of a β-Keto Ester

The most common and efficient synthesis of this compound involves the α-alkylation of the corresponding β-keto ester, tert-butyl 4-oxocyclohexanecarboxylate. The protocol below details this procedure.

Reaction Scheme

Synthesis_Scheme reagent1 tert-butyl 4-oxocyclohexanecarboxylate reaction reagent1->reaction 1. reagent2 NaH reagent2->reaction 2. THF, 0 °C reagent3 MeI product_step reagent3->product_step 3. product This compound intermediate Intermediate Enolate reaction->intermediate Enolate formation intermediate->product_step product_step->product Alkylation caption Synthesis of this compound.

Caption: Synthesis via α-alkylation of a β-keto ester.

Step-by-Step Experimental Protocol

Materials:

  • tert-butyl 4-oxocyclohexanecarboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then place the flask under a positive pressure of nitrogen.

  • Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath. Dissolve tert-butyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Allow the reaction to stir at 0 °C for an additional 30 minutes after the addition is complete. The formation of the sodium enolate is typically accompanied by the evolution of hydrogen gas.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure this compound.

Expected Yield: 80-90%.

Applications in Synthetic Chemistry

The primary utility of this compound is as a building block for the synthesis of complex substituted cyclohexanone derivatives. The sterically demanding tert-butyl ester group directs the approach of nucleophiles to the ketone, and the α-methyl group prevents enolization at that position.

Diastereoselective Reduction of the Ketone

The 4-oxo group can be selectively reduced to the corresponding alcohol. The choice of reducing agent can influence the stereochemical outcome, leading to either the cis or trans isomer with respect to the ester group.

Reduction_Workflow start This compound reducing_agent1 NaBH4, MeOH, 0 °C start->reducing_agent1 Axial Attack reducing_agent2 L-Selectride®, THF, -78 °C start->reducing_agent2 Equatorial Attack product_trans trans-tert-butyl 4-hydroxy-1-methylcyclohexanecarboxylate reducing_agent1->product_trans Major Product product_cis cis-tert-butyl 4-hydroxy-1-methylcyclohexanecarboxylate reducing_agent2->product_cis Major Product caption Diastereoselective reduction of the ketone.

Caption: Diastereoselective reduction of the ketone.

Protocol for Axial Attack (trans-isomer dominant):

  • Dissolve this compound (1.0 eq) in methanol (MeOH) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, monitoring by TLC.

  • Quench the reaction with acetone, then add water.

  • Extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate.

  • Purify by column chromatography to separate the diastereomers.

Protocol for Equatorial Attack (cis-isomer dominant):

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise.

  • Stir at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of 1 M NaOH followed by 30% H₂O₂.

  • Allow to warm to room temperature and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Deprotection Strategies

The tert-butyl ester can be selectively cleaved under acidic conditions without affecting the ketone, providing the corresponding carboxylic acid.

Deprotection_Logic start This compound acid_cond TFA, DCM, 0 °C to rt start->acid_cond Ester Cleavage product 1-methyl-4-oxocyclohexane-1-carboxylic acid acid_cond->product caption Selective deprotection of the tert-butyl ester.

Caption: Selective deprotection of the tert-butyl ester.

Protocol for Ester Deprotection:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • The resulting carboxylic acid can often be used crude or purified by recrystallization or chromatography.

Safety and Handling

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases. Keep the container tightly sealed.

  • Safety: This compound is an irritant. Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water. For detailed information, consult the Safety Data Sheet (SDS).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in synthesis Incomplete enolate formation (inactive NaH).Use fresh NaH or wash thoroughly with hexanes. Ensure anhydrous conditions.
Di-alkylation or side reactions.Add MeI slowly at 0 °C. Do not let the reaction warm up prematurely.
Incomplete reaction Insufficient reagent.Check the stoichiometry and purity of reagents.
Low reaction temperature or short reaction time.Allow the reaction to stir longer or warm to room temperature as the protocol suggests.
Poor diastereoselectivity in reduction Incorrect temperature control.Maintain the specified low temperatures (-78 °C for L-Selectride).
Contaminated reducing agent.Use fresh, high-quality reagents.
Incomplete ester deprotection Insufficient acid or reaction time.Increase the equivalents of TFA or the reaction time. Monitor closely by TLC.

Conclusion

This compound is a highly effective and versatile building block in modern organic synthesis. Its unique structure allows for a range of selective transformations, including diastereoselective reductions and nucleophilic additions to the ketone, as well as modifications of the ester group. The protocols and guidelines presented herein are designed to provide chemists with a reliable framework for the synthesis and application of this valuable intermediate, facilitating the construction of complex molecular targets in pharmaceutical and materials science research.

References

  • PubChem Compound Summary for CID 596377, this compound. National Center for Biotechnology Information. [Link]

Application Note & Protocol: A Scalable and Efficient Synthesis of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate, a valuable substituted cyclohexanone intermediate in the development of pharmaceutical agents and complex organic molecules.[1][2][3] The protocol detailed herein is optimized for scalability, safety, and high purity, employing a robust α-methylation of a readily available keto-ester precursor. We delve into the mechanistic rationale for key experimental choices, including the selection of base, solvent, and reaction conditions, to ensure a reproducible and efficient process. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

Substituted cyclohexanone frameworks are ubiquitous structural motifs in a wide array of biologically active compounds and natural products. Their synthesis is a cornerstone of modern medicinal chemistry. The target molecule, this compound, incorporates a quaternary center adjacent to the ester functionality, making it a challenging yet highly valuable building block for constructing complex molecular architectures.

The synthetic strategy presented here is a two-step logical process, beginning with the commercially available tert-butyl 4-oxocyclohexanecarboxylate. The core of the synthesis is a highly selective α-methylation reaction.

Overall Synthetic Scheme:

Figure 1: Overall reaction for the α-methylation of the starting keto-ester.

This approach is predicated on the efficient and regioselective formation of a kinetic enolate, which is then trapped by an electrophilic methyl source. The selection of reagents and conditions is critical to prevent common side reactions such as O-alkylation, multiple alkylations, and self-condensation, thereby ensuring high yield and purity on a large scale.

Mechanistic Rationale and Process Optimization

The success of this synthesis hinges on the precise control of the enolate formation and its subsequent alkylation.

2.1. Choice of Base: Kinetic vs. Thermodynamic Control

To install the methyl group at the α-position to the ester, the corresponding enolate must be generated. The starting material has two sets of enolizable protons. However, the protons α to the ester are significantly more acidic and will be deprotonated preferentially. The key is to use a base that is strong, non-nucleophilic, and sterically hindered.

Lithium diisopropylamide (LDA) is the ideal choice for this transformation.

  • Strength: LDA is a very strong base (pKa of diisopropylamine is ~36), capable of irreversibly and quantitatively deprotonating the keto-ester.

  • Steric Hindrance: The bulky isopropyl groups prevent LDA from acting as a nucleophile and attacking the carbonyl carbons of the ester or ketone.

  • Kinetic Control: When used at low temperatures (typically -78 °C), LDA rapidly removes the most accessible proton, leading to the formation of the kinetic enolate. This is crucial for regioselectivity and preventing unwanted equilibration or side reactions.

2.2. Reaction Conditions

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic and effectively solvates the lithium cation, stabilizing the enolate intermediate. Its low freezing point makes it suitable for reactions at -78 °C.

  • Temperature: Maintaining a low temperature (-78 °C, typically achieved with a dry ice/acetone bath) is paramount. It prevents enolate equilibration, minimizes side reactions, and ensures the reaction proceeds under kinetic control.

  • Methylating Agent: Methyl iodide (CH₃I) is a highly effective and reactive electrophile for this purpose. On a large scale, dimethyl sulfate can be considered as a more cost-effective alternative, but its higher toxicity requires more stringent handling procedures.

The overall mechanism involves the deprotonation of the α-carbon to form a lithium enolate, which then undergoes a classic Sₙ2 reaction with methyl iodide.

Reaction_Mechanism start Keto-ester enolate Lithium Enolate Intermediate start->enolate + LDA -78 °C, THF product α-Methylated Product enolate->product + CH₃I lda LDA me_i CH₃I dia Diisopropylamine lda->dia Forms byproduct li_i LiI me_i->li_i Forms byproduct

Figure 2: Simplified workflow of the enolate formation and alkylation steps.

Large-Scale Experimental Protocol

This protocol is designed for a nominal 1-mole scale. Appropriate adjustments to equipment and reagent handling should be made for larger quantities.

3.1. Reagent and Materials Table

CompoundMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount RequiredSupplier Example
tert-butyl 4-oxocyclohexanecarboxylate198.26[4]1.001.0198.3 gAChemBlock[5]
Diisopropylamine101.191.201.2121.4 g (168 mL)Major suppliers
n-Butyllithium (2.5 M in hexanes)64.061.151.15460 mLMajor suppliers
Methyl Iodide (MeI)141.941.201.2170.3 g (75 mL)Major suppliers
Anhydrous Tetrahydrofuran (THF)---4.0 LMajor suppliers
Saturated NH₄Cl Solution (aq.)---2.0 L-
Saturated NaCl Solution (Brine)---1.0 L-
Anhydrous Sodium Sulfate (Na₂SO₄)---~100 g-
Ethyl Acetate (EtOAc)---~3.0 L-

3.2. Step-by-Step Procedure

A. Reactor Setup and LDA Preparation

  • Set up a 10 L jacketed glass reactor equipped with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Ensure the entire system is thoroughly dried and purged with nitrogen to maintain an inert atmosphere.

  • Charge the reactor with anhydrous THF (2.0 L) and diisopropylamine (168 mL, 1.20 mol).

  • Cool the solution to -15 °C using a circulating chiller.

  • Slowly add n-butyllithium (2.5 M in hexanes, 460 mL, 1.15 mol) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

  • After the addition is complete, stir the freshly prepared LDA solution at 0 °C for 30 minutes.

  • Cool the reactor to -78 °C using a dry ice/acetone bath or a cryo-cooler.

B. Enolate Formation 8. In a separate dry flask, dissolve tert-butyl 4-oxocyclohexanecarboxylate (198.3 g, 1.00 mol) in anhydrous THF (1.0 L). 9. Add this substrate solution to the LDA solution in the reactor dropwise over 1 hour, maintaining the internal temperature at or below -70 °C. 10. Once the addition is complete, allow the resulting enolate solution to stir at -78 °C for an additional 1 hour.

C. Methylation and Quenching 11. Add methyl iodide (75 mL, 1.20 mol) to the enolate solution dropwise via syringe or dropping funnel over 30 minutes, keeping the temperature below -70 °C. 12. After the addition, let the reaction stir at -78 °C for 2 hours. Monitor the reaction progress by TLC or GC-MS (quench a small aliquot with NH₄Cl solution). 13. Once the reaction is complete, slowly quench by adding the reaction mixture to a separate vessel containing vigorously stirred, cold (0 °C) saturated ammonium chloride solution (2.0 L). Caution: This is an exothermic process.

D. Work-up and Isolation 14. Allow the quenched mixture to warm to room temperature. 15. Transfer the mixture to a separatory funnel. Separate the organic layer. 16. Extract the aqueous layer with ethyl acetate (2 x 500 mL). 17. Combine all organic layers and wash with water (1 L) and then with saturated brine (1 L). 18. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

E. Purification 19. The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear liquid or low-melting solid.

Process Safety Considerations

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

  • Lithium Diisopropylamide (LDA): Corrosive and flammable. Reacts with water.

  • Methyl Iodide: Toxic, a suspected carcinogen, and a lachrymator. Handle with extreme care.

  • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use only peroxide-free THF.

  • Cryogenic Temperatures: Use of dry ice/acetone or liquid nitrogen requires insulated gloves and face shields to prevent cold burns.

Characterization and Quality Control

The final product should be analyzed to confirm its identity and purity.

5.1. Expected Results

ParameterExpected Value
Yield80-90%
Purity>98% (by GC-MS)
AppearanceWhite to off-white solid or colorless oil[6]

5.2. Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 2.40-2.60 (m, 4H), 1.80-2.00 (m, 4H), 1.45 (s, 9H), 1.20 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 210.5, 175.0, 81.0, 48.0, 38.0, 28.0, 25.0.

  • GC-MS (EI): m/z calculated for C₁₂H₂₀O₃: 212.14; found: 212.1.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By employing a kinetically controlled enolate formation with LDA at cryogenic temperatures, this process achieves high regioselectivity and yield. The detailed procedural steps, safety information, and analytical benchmarks make this application note a valuable resource for process chemists and researchers requiring access to this important chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). cis-1-Tert-butyl-4-carbomethoxycyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • ACS Publications. (2018). Identification and Implementation of Biocatalytic Transformations in Route Discovery: Synthesis of Chiral 1,3-Substituted Cyclohexanone Building Blocks. Organic Process Research & Development. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Retrieved from [Link]

  • PMC. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PubMed Central. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

Sources

The Strategic deployment of tert-Butyl 1-Methyl-4-oxocyclohexanecarboxylate in Complex Molecule Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Synthesis

In the intricate chess game of total synthesis, the selection of starting materials is a critical opening move that dictates the entire strategic sequence. Among the vast arsenal of building blocks available to the synthetic chemist, tert-butyl 1-methyl-4-oxocyclohexanecarboxylate has emerged as a highly versatile and strategically valuable scaffold. Its unique combination of a sterically demanding tert-butyl ester, a reactive ketone, and a methylated quaternary center at the C1 position offers a powerful platform for the construction of complex molecular architectures.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this key intermediate. We will delve into its strategic advantages in total synthesis, explore its diverse reactivity, and provide detailed, field-proven protocols for its key transformations. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

Core Attributes and Strategic Advantages

The utility of this compound stems from several key structural features:

  • The tert-Butyl Ester: This bulky protecting group offers exceptional stability across a wide range of reaction conditions, including many nucleophilic and basic environments. Its selective removal under acidic conditions provides a reliable method for late-stage functionalization or cyclization.[1]

  • The C4-Ketone: This carbonyl group is a versatile handle for a plethora of chemical transformations. It can readily undergo nucleophilic additions, olefinations, reductions, and reductive aminations, allowing for the introduction of diverse substituents and the construction of new ring systems.

  • The C1-Methyl and Quaternary Center: The presence of a methyl group on the same carbon as the ester provides a fixed stereocenter in many applications and can influence the conformational preference of the cyclohexane ring, thereby directing the stereochemical outcome of subsequent reactions.

Application in the Total Synthesis of BMS-986251: A Case Study

A prominent example showcasing the strategic utility of a closely related derivative of our title compound is the synthesis of BMS-986251, a potent and selective RORγt inverse agonist that has been investigated for the treatment of autoimmune diseases.[2][3] The synthesis of a key cyclohexane dicarboxylate fragment of BMS-986251 relies on a Hagemann's ester derivative, which shares the core substituted cyclohexanone motif.[4][5][6][7][8]

The synthetic sequence highlights two powerful transformations that are directly applicable to this compound: palladium-catalyzed carbonylation and stereoselective hydrogenation.

BMS_986251_Synthesis Hagemanns_ester Hagemann's Ester Derivative Enol_triflate Enol Triflate Intermediate Hagemanns_ester->Enol_triflate Triflation Unsaturated_diester Unsaturated Diester Enol_triflate->Unsaturated_diester Pd-catalyzed Methoxycarbonylation BMS_fragment 1-(tert-Butyl) 4-Methyl (1R,2S,4R)-2-Methylcyclohexane-1,4-dicarboxylate Unsaturated_diester->BMS_fragment Stereoselective Crabtree Hydrogenation

Figure 1: Key transformations in the synthesis of the cyclohexane dicarboxylate fragment of BMS-986251.

Protocol 1: Palladium-Catalyzed Methoxycarbonylation

This protocol describes a general procedure for the methoxycarbonylation of a cyclohexanone-derived enol triflate, a key step in the synthesis of the BMS-986251 fragment.[5][6] This reaction introduces a second ester group, creating a valuable differentially protected dicarboxylate.

Materials:

  • Enol triflate derived from a this compound derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Carbon monoxide (CO) gas

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a balloon of carbon monoxide, add the enol triflate (1.0 equiv), palladium(II) acetate (0.05 equiv), and dppp (0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF, followed by methanol (5.0 equiv) and triethylamine (2.0 equiv) via syringe.

  • Heat the reaction mixture to 70 °C under a carbon monoxide atmosphere (balloon pressure).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired unsaturated diester.

Protocol 2: Stereoselective Crabtree Hydrogenation

The diastereoselective reduction of the double bond is crucial for establishing the correct stereochemistry in the BMS-986251 fragment.[4][5][6] Crabtree's catalyst, [[Ir(cod)py(PCy₃)]PF₆], is highly effective for the directed hydrogenation of olefins bearing a coordinating functional group.

Materials:

  • Unsaturated diester

  • Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆)

  • Dichloromethane (DCM)

  • Hydrogen (H₂) gas

Procedure:

  • In a high-pressure reaction vessel, dissolve the unsaturated diester (1.0 equiv) in anhydrous, degassed dichloromethane.

  • Add Crabtree's catalyst (0.01 equiv) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired stereoisomer of the cyclohexane-1,4-dicarboxylate.

Step Transformation Key Reagents Typical Yield Stereoselectivity (d.r.)
1Enol TriflationTf₂O, 2,6-lutidine>90%N/A
2MethoxycarbonylationPd(OAc)₂, dppp, CO, MeOH70-85%N/A
3HydrogenationCrabtree's Catalyst, H₂>95%>20:1

Table 1: Summary of the key reaction sequence for the synthesis of the BMS-986251 cyclohexane fragment.

Key Transformations of the Ketone Moiety

The C4-ketone of this compound is a gateway to a wide array of synthetic manipulations.

Wittig Olefination

The Wittig reaction provides a reliable method for the conversion of the ketone to an exocyclic double bond, a common motif in natural products.

Wittig_Reaction Starting_Ketone tert-Butyl 1-Methyl- 4-oxocyclohexanecarboxylate Alkene_Product tert-Butyl 1-Methyl- 4-methylenecyclohexanecarboxylate Starting_Ketone->Alkene_Product Phosphonium_Ylide Phosphonium Ylide (e.g., Ph₃P=CH₂) Phosphonium_Ylide->Alkene_Product Wittig Reaction

Figure 2: General scheme for the Wittig olefination of the title compound.

Protocol 3: Wittig Methylenation

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 equiv).

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel to obtain the methylenecyclohexane derivative.

Stereoselective Reduction of the Ketone

The reduction of the C4-ketone can lead to the formation of either the cis- or trans-4-hydroxy derivative, depending on the choice of reducing agent and reaction conditions. The stereochemical outcome is often governed by the steric hindrance imposed by the axial and equatorial substituents on the cyclohexane ring.

Protocol 4: Diastereoselective Reduction to the cis-Alcohol

The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically results in the formation of the sterically less hindered equatorial alcohol (cis to the C1-ester).

Materials:

  • This compound

  • L-Selectride® (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 equiv) dropwise via syringe.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the cis-4-hydroxycyclohexanecarboxylate.

Conclusion

This compound is a powerful and versatile building block in the arsenal of the synthetic organic chemist. Its robust protecting group, reactive ketone functionality, and inherent stereochemical features make it an ideal starting material for the efficient and stereocontrolled synthesis of complex molecules, as exemplified by its application in the synthesis of the clinical candidate BMS-986251. The protocols detailed in this application note provide a practical framework for the successful implementation of this valuable synthetic intermediate in a variety of research and development settings.

References

Sources

tert-butyl 1-methyl-4-oxocyclohexanecarboxylate reaction with Grignard reagents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Stereoselective Addition of Grignard Reagents to tert-butyl 1-methyl-4-oxocyclohexanecarboxylate

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the reaction between this compound and various Grignard reagents. This reaction is a cornerstone for synthesizing substituted tertiary alcohols on a cyclohexane scaffold, a motif frequently encountered in pharmacologically active molecules and complex natural products. This guide moves beyond a simple recitation of steps to explain the underlying stereochemical principles that govern the reaction's outcome, enabling rational control over product diastereoselectivity.

Scientific Foundation: Mechanism and Stereochemical Control

The reaction of a Grignard reagent with a ketone is a classic nucleophilic addition, forming a new carbon-carbon bond and converting the carbonyl group into an alcohol upon acidic workup.[1][2] The carbon atom of the organomagnesium halide (Grignard reagent) is highly nucleophilic and attacks the electrophilic carbonyl carbon.[3] This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated to yield the final alcohol product.[2][4]

dot

G ketone This compound step1 1. Nucleophilic Attack ketone->step1 grignard Grignard Reagent (R-MgX) grignard->step1 h3o Acidic Workup (H₃O⁺) step2 2. Protonation h3o->step2 intermediate Tetrahedral Magnesium Alkoxide Intermediate intermediate->step2 product Tertiary Alcohol Product step1->intermediate step2->product

Caption: General workflow of the Grignard reaction with a ketone.

For cyclic ketones like the target substrate, the reaction's complexity and utility lie in its stereochemistry. The incoming nucleophile can attack the planar carbonyl group from one of two faces, leading to two possible diastereomeric products. In the context of a cyclohexane chair conformation, this is described as either axial attack or equatorial attack .[5]

  • Axial Attack: The nucleophile approaches from the top or bottom face, parallel to the principal axis of the ring. This pathway is often favored by smaller, less sterically hindered nucleophiles.[6] It leads to the formation of an equatorial alcohol .

  • Equatorial Attack: The nucleophile approaches from the side, along the "equator" of the ring. This pathway is sterically hindered by the adjacent equatorial hydrogens but avoids interaction with the 1,3-diaxial hydrogens. Larger, bulkier nucleophiles typically favor this route, resulting in an axial alcohol .[6]

The stereochemical outcome is a delicate balance between steric and electronic factors. For 4-substituted cyclohexanones, the primary steric consideration is the interaction of the incoming nucleophile with the axial hydrogens at the C-2 and C-6 positions during axial attack.[6][7] The Felkin-Anh model, while primarily for α-chiral acyclic ketones, provides a useful framework for thinking about minimizing steric interactions in the transition state.[8][9][10]

dot

G cluster_axial Axial Attack Pathway cluster_equatorial Equatorial Attack Pathway a1 Substrate a3 Transition State A (less hindered) a1->a3 Axial Attack a2 Small Nucleophile (e.g., MeMgBr) a2->a3 a4 Equatorial Alcohol (Major Product) a3->a4 e1 Substrate e3 Transition State E (more hindered) e1->e3 Equatorial Attack e2 Bulky Nucleophile (e.g., t-BuMgBr) e2->e3 e4 Axial Alcohol (Major Product) e3->e4

Caption: Competing stereochemical pathways for nucleophilic addition.

In the case of this compound, the substituents at C-1 do not directly participate in the stereodetermining step at C-4 but contribute to the overall conformational energetics of the ring. The key determinant for the diastereomeric ratio of the product, tert-butyl 4-alkyl-4-hydroxy-1-methylcyclohexanecarboxylate, will be the steric bulk of the Grignard reagent's R-group.

Experimental Design and Protocols

Success in Grignard reactions hinges on the rigorous exclusion of atmospheric moisture and protic solvents, as the Grignard reagent is a very strong base and will be quenched by water or alcohols.[4][11]

Materials and Reagents
ReagentMolar Mass ( g/mol )PurposeKey Considerations
This compound212.28Ketone SubstrateMust be dry.
Magnesium Turnings24.31Grignard Reagent FormationUse high purity, activated turnings.
Alkyl/Aryl Halide (R-X)VariesGrignard Reagent PrecursorMust be anhydrous. Iodides are most reactive, followed by bromides and chlorides.
Anhydrous Diethyl Ether or THF74.12 / 72.11SolventMust be freshly distilled from a drying agent (e.g., sodium/benzophenone).
Iodine (I₂)253.81Magnesium ActivationA small crystal is usually sufficient.
Saturated Aqueous NH₄Cl53.49Quenching AgentMildly acidic; helps dissolve magnesium salts during workup.
Anhydrous Sodium or Magnesium Sulfate142.04 / 120.37Drying AgentFor drying the organic phase after extraction.
General Protocol: Synthesis of tert-butyl 4-alkyl-4-hydroxy-1-methylcyclohexanecarboxylate

This protocol describes a general procedure using an alkyl bromide (R-Br). Molar equivalents should be adjusted based on the specific reagents used.

Safety First: Grignard reagents are highly reactive, and anhydrous ether is extremely flammable. All operations must be conducted in a certified fume hood, away from ignition sources. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.[12]

Step 1: Glassware Preparation

  • Thoroughly clean a three-necked round-bottom flask, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Dry all glassware in an oven at >120 °C for at least 4 hours (or overnight) and assemble while hot under a stream of dry nitrogen or argon. This ensures all surfaces are free of adsorbed water.

Step 2: Grignard Reagent Formation

  • Place magnesium turnings (1.2 eq) and a small crystal of iodine into the cooled, inerted three-necked flask equipped with a magnetic stir bar.

  • In the dropping funnel, prepare a solution of the alkyl bromide (1.1 eq) in anhydrous diethyl ether or THF.

  • Add a small portion (~10%) of the alkyl bromide solution to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 3: Nucleophilic Addition

  • Dissolve the this compound (1.0 eq) in anhydrous diethyl ether or THF in a separate dry flask.

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Transfer the ketone solution to the dropping funnel and add it dropwise to the stirred Grignard solution at 0 °C. The addition is exothermic and should be controlled to prevent side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

Step 4: Quenching and Work-up

  • Cool the reaction mixture back down to 0 °C.

  • Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate. This process can be highly exothermic and may release flammable gases.

  • Continue adding the NH₄Cl solution until the bubbling ceases and the magnesium salts begin to dissolve.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Step 5: Purification and Analysis

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the diastereomers and any unreacted starting material.

  • Characterize the purified product(s) by NMR, IR spectroscopy, and mass spectrometry to confirm the structure and determine the diastereomeric ratio.

dot

G A Setup & Inerting (Dry Glassware, N₂/Ar) B Grignard Formation (Mg + R-Br in Ether) A->B C Ketone Addition (Substrate in Ether, 0 °C) B->C D Reaction (Stir at RT, 1-3h) C->D E Quenching (Sat. NH₄Cl, 0 °C) D->E F Aqueous Work-up (Extraction with Ether) E->F G Drying & Concentration (Na₂SO₄, Rotovap) F->G H Purification (Column Chromatography) G->H I Analysis (NMR, MS, IR) H->I

Caption: Experimental workflow for the Grignard reaction and product isolation.

Expected Outcomes vs. Reagent Size

The steric bulk of the Grignard reagent is the primary factor influencing the diastereoselectivity of the addition.

Grignard Reagent (R-MgX)R-GroupRelative Steric BulkPredicted Major Product
CH₃MgBrMethylSmallEquatorial-OH (from axial attack)
CH₃CH₂MgBrEthylMediumMixture, leaning towards Equatorial-OH
(CH₃)₂CHMgBrIsopropylLargeMixture, leaning towards Axial-OH
C₆H₅MgBrPhenylMedium (Planar)Equatorial-OH favored (planar group can orient axially)
(CH₃)₃CMgBrtert-ButylVery LargeAxial-OH (from equatorial attack)[6]

Troubleshooting and Advanced Considerations

  • Failure to Initiate: This is the most common issue. Ensure magnesium is activated (crushing it under an inert atmosphere can help) and that all reagents and glassware are scrupulously dry. A single crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.[11]

  • Low Yield: Often caused by premature quenching of the Grignard reagent by moisture or acidic protons on the substrate. Additionally, if the Grignard reagent is particularly bulky and basic, it may deprotonate the α-carbon of the ketone, leading to enolization and recovery of starting material upon workup.[13]

  • Byproduct Formation: Wurtz-type coupling (R-R) can occur during the formation of the Grignard reagent, especially at higher temperatures. Running the reaction at a controlled temperature minimizes this.

References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Yadav, A. (2023, February 24). Cyclohexanone And Grignard reagent. YouTube. [Link]

  • Chem LibreTexts. felkin-ahn and cram chelate. [Link]

  • Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • Knight, J. G., et al. (2000). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. ResearchGate. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Parladar, V., et al. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Chem LibreTexts. (2024, March 27). Cram's Rule and Prelog's Rule. [Link]

  • Fernández, I., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. [Link]

  • University of Liverpool. Axial or equatorial attack is possible on a cyclohexanone. [Link]

  • Pettus, T. R. R., & Van De Water, R. W. (2005). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PubMed Central. [Link]

  • MIT DSpace. Preparation and reactions of medium-ring Grignard reagent. [Link]

  • Study.com. Steric Hindrance Effect | Definition, Factors & Examples. [Link]

  • Royal Society of Chemistry. (2012). Asymmetric addition of Grignard reagents to ketones. [Link]

  • Oregon State University. CH362: Experimental Chemistry I. [Link]

  • Quora. (2021, May 18). How to synthesize 4-tert-butylcyclohexanone. [Link]

  • Chiral Academy. (2024, April 1). Stereoselectivity in Reduction of Cyclohexanone. YouTube. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • PubMed Central. (2013). Cascade Grignard Addition: Propargyl Claisen Rearrangement. [Link]

  • Chemistry Stack Exchange. (2019, January 23). Steric Factors on reaction with grignard reagent. [Link]

  • NIST WebBook. cis-1-Tert-butyl-4-carbomethoxycyclohexane. [Link]

  • NTA CSIR-NET/GATE Chemistry. (2021, May 21). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE. YouTube. [Link]

  • Google Patents. Preparation of grignard reagents using a fluidized bed.
  • University of California, Irvine. Grignard Reaction. [Link]

  • University of Missouri–St. Louis. The Grignard Reaction. [Link]

  • ChemSynthesis. (2025, May 20). methyl 4-tert-butyl-1-hydroxycyclohexanecarboxylate. [Link]

  • ResearchGate. (2000). Stereochemistry of nucleophilic addition to cyclohexanone. [Link]

  • Michigan State University. Asymmetric Induction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate via column chromatography. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound, presented in a question-and-answer format to directly tackle experimental hurdles.

Issue 1: Suboptimal Separation of the Target Compound from Impurities

Q: My fractions are consistently showing a mixture of my target compound and a closely-eluting impurity. How can I improve the resolution?

A: This is a frequent challenge, often stemming from impurities with polarities very similar to the desired product. The key is to enhance the differential migration of the compounds through the stationary phase.

  • Underlying Cause: The synthetic route to this compound may result in impurities such as the corresponding methyl ester (methyl 1-methyl-4-oxocyclohexanecarboxylate) if methanol was present during the esterification, or unreacted starting materials like 4-tert-butylcyclohexanone. These compounds possess similar functional groups and molecular weights, leading to close Rf values.

  • Strategic Solutions:

    • Optimize the Solvent System: The initial step is a meticulous re-evaluation of your mobile phase using Thin Layer Chromatography (TLC). The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

      • Actionable Advice: Aim for a solvent system that provides an Rf value of approximately 0.2-0.3 for your target compound. This generally provides the best balance for separation on a column. Experiment with different solvent combinations. While hexane/ethyl acetate is a common starting point, consider replacing ethyl acetate with tert-butyl methyl ether or dichloromethane to alter the selectivity of the separation.

    • Employ Gradient Elution: If an isocratic (single solvent mixture) elution fails to provide adequate separation, a solvent gradient is the next logical step.

      • Actionable Advice: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 15-20% ethyl acetate in hexane) over the course of the separation. This will initially hold back more polar compounds and then elute them as the solvent strength increases, sharpening the peaks and improving resolution.

    • Modify the Stationary Phase: If solvent optimization is insufficient, consider altering the stationary phase.

      • Actionable Advice: While silica gel is standard, alumina can offer different selectivity. Alternatively, deactivating the silica gel by pre-flushing the column with the mobile phase containing a small amount of triethylamine (0.1-1%) can sometimes improve the separation of compounds that may be interacting with acidic sites on the silica.

Issue 2: The Target Compound Elutes Too Quickly (Low Retention)

Q: My product is eluting with or very near the solvent front, resulting in no separation. What is causing this and how can I fix it?

A: This indicates that your mobile phase is too polar, causing your compound to have a much higher affinity for the mobile phase than the stationary phase.

  • Underlying Cause: The polarity of the solvent system is too high, effectively "washing" the compound off the column without sufficient interaction with the silica gel.

  • Strategic Solutions:

    • Decrease Mobile Phase Polarity: The most direct solution is to reduce the concentration of the polar component in your eluent.

      • Actionable Advice: If you are using a 10:1 hexane/ethyl acetate mixture, try changing to 20:1 or even 50:1. The goal is to decrease the Rf value of your target compound on TLC to the optimal 0.2-0.3 range.

    • Verify Solvent Identity: Accidental misidentification of solvents can lead to this issue.

      • Actionable Advice: Double-check that you have used the correct solvents. For instance, mistaking methanol for ethanol, or acetone for ethyl acetate, can drastically increase the eluting power of your mobile phase.

Issue 3: Significant Peak Tailing

Q: The spots on my TLC plates corresponding to the collected fractions are elongated or "tailing." What causes this and how can I achieve sharper bands?

A: Peak tailing is often a result of undesirable interactions between the analyte and the stationary phase or issues with the column packing.

  • Underlying Cause:

    • Acid-Base Interactions: The slightly acidic nature of silica gel can interact with certain functional groups, causing tailing. While your target compound is neutral, some impurities might be susceptible.

    • Overloading: Applying too much sample to the column can lead to broad, tailing peaks.

    • Poorly Packed Column: Channels or cracks in the silica bed will result in a non-uniform flow of the mobile phase.

  • Strategic Solutions:

    • Increase Eluent Polarity Post-Elution: Once your compound begins to elute, you can sometimes sharpen the back end of the peak by slightly increasing the mobile phase polarity.

    • Check Sample Load: As a rule of thumb, the amount of crude material loaded should be about 1-5% of the mass of the silica gel.

    • Ensure Proper Column Packing: Pack the column carefully to create a homogenous bed of silica. Slurry packing is often preferred to dry packing to minimize the risk of air bubbles and channels.

Issue 4: Suspected Compound Decomposition

Q: I am getting a lower than expected yield and see multiple new spots on my TLC analysis of the fractions. I suspect my compound is degrading on the column. How can I verify and prevent this?

A: While tert-butyl esters are generally stable, the ketone functionality can be sensitive under certain conditions, especially on acidic stationary phases.

  • Underlying Cause: The acidic nature of standard silica gel can potentially catalyze degradation pathways, such as enolization followed by unforeseen reactions.

  • Strategic Solutions:

    • Stability Test on TLC: Before running a column, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots that were not present in the initial analysis, your compound is likely unstable on silica.

    • Deactivate the Silica Gel: As mentioned previously, pre-treating the column with a solvent system containing a small amount of a base like triethylamine can neutralize acidic sites.

    • Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds. You will need to re-optimize your solvent system on an alumina TLC plate first.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its purification?

A: Understanding the properties of your target molecule is crucial for designing a purification strategy.

PropertyValueSource
Molecular Formula C12H20O3N/A
Molecular Weight 212.28 g/mol
Structure Contains a ketone and a tert-butyl ester functional groupN/A
Polarity Moderately polar due to the carbonyl groupsN/A

The presence of both the ketone and the ester group gives the molecule its moderate polarity, making it well-suited for normal-phase chromatography.

Q2: What is a good starting solvent system for TLC analysis?

A: A 4:1 mixture of hexane and ethyl acetate is a robust starting point for a moderately polar compound like this. From there, you can adjust the ratio to achieve the desired Rf value.

Solvent System (Hexane:Ethyl Acetate)Expected Rf RangeRecommendation
10:10.4 - 0.6Decrease polarity for better retention on the column.
4:10.2 - 0.4Often a good starting point for column conditions.
2:1< 0.2Increase polarity for faster elution.

Q3: How do I properly pack a silica gel column for this purification?

A: A well-packed column is critical for a successful separation. The slurry packing method is highly recommended.

  • Preparation: Place a small plug of glass wool at the bottom of the column, ensuring it is firmly lodged. Add a thin layer (approx. 1 cm) of sand.

  • Making the Slurry: In a beaker, mix the required amount of silica gel with a low-polarity solvent (e.g., hexane or the initial mobile phase) to form a consistent slurry.

  • Packing: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles.

  • Equilibration: Once the silica has settled, wash it with 2-3 column volumes of your starting mobile phase to ensure the column is fully equilibrated. Never let the solvent level drop below the top of the silica bed.

Q4: What is the difference between cis and trans isomers in this context, and will they separate?

A: The methyl and the tert-butyl carboxylate groups can be on the same side (cis) or opposite sides (trans) of the cyclohexane ring. These geometric isomers have very similar polarities. While standard column chromatography may not fully resolve them, careful optimization of the mobile phase and using a long column can sometimes achieve partial separation. The trans isomer is generally more stable as the bulky tert-butyl group prefers an equatorial position to minimize steric strain.

Experimental Protocols & Visualizations

Protocol 1: Step-by-Step TLC Analysis for Optimal Solvent System Selection
  • Prepare TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Sample: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the starting line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the starting line.

  • Visualize: Once the solvent front has reached about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots using a UV lamp and/or an iodine chamber.

  • Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Optimize: Adjust the solvent ratio until your target compound has an Rf of ~0.2-0.3, with maximal separation from other spots.

Diagram 1: Column Chromatography Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for column chromatography purification.

Diagram 2: Troubleshooting Poor Separation

G Start Problem: Poor Separation CheckRf Is product Rf ~0.2-0.3? Start->CheckRf AdjustSolvent Adjust solvent polarity to achieve target Rf CheckRf->AdjustSolvent No Gradient Try a shallow solvent gradient CheckRf->Gradient Yes Success Separation Improved AdjustSolvent->Success ChangeSolvent Try a different solvent system (e.g., Hexane/DCM) Gradient->ChangeSolvent LongerColumn Use a longer column for more theoretical plates ChangeSolvent->LongerColumn LongerColumn->Success

Caption: Decision tree for improving poor separation.

References

  • ChemSynthesis. (2024). methyl 4-tert-butyl-1-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butyl-4-methylcyclohexane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Homework.Study.com. (n.d.). *Cis-1-tert-Butyl-4

common side products in the synthesis of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and analytical guidance to ensure a successful and high-yielding synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound typically involves the methylation of the enolate of tert-butyl 4-oxocyclohexanecarboxylate. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This section addresses the most common issues in a question-and-answer format.

Q1: My reaction is producing a significant amount of a byproduct with a similar mass to my desired product, but it has different chromatographic behavior. What could it be?

This is a classic case of O-alkylation versus C-alkylation . Enolates are ambident nucleophiles, meaning they can be alkylated at the α-carbon (C-alkylation, the desired reaction) or at the oxygen atom (O-alkylation).

  • C-alkylation Product (Desired): this compound

  • O-alkylation Side Product: tert-butyl 4-(methoxycyclohex-3-en-1-yl)oxy-1-carboxylate

Causality: The outcome of the C- vs. O-alkylation is influenced by the nature of the alkylating agent and the reaction conditions. "Hard" electrophiles, such as methyl sulfate, tend to favor O-alkylation, while "softer" electrophiles, like methyl iodide, predominantly lead to C-alkylation.

Troubleshooting:

  • Choice of Alkylating Agent: Use methyl iodide as the methylating agent to strongly favor C-alkylation.

  • Solvent: Aprotic solvents like THF are generally preferred.

  • Counterion: Lithium enolates, generated using bases like lithium diisopropylamide (LDA), are known to favor C-alkylation.

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is the likely cause?

The formation of a higher molecular weight species is often due to dialkylation . This occurs when the desired monomethylated product undergoes a second methylation.

  • Dialkylation Side Product: tert-butyl 1,3-dimethyl-4-oxocyclohexanecarboxylate

Causality: If the reaction is not carefully controlled, the enolate of the monomethylated product can form and react with the methylating agent. This is more likely to happen if an excess of the methylating agent or base is used, or if the reaction is allowed to proceed for too long.

Troubleshooting:

  • Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of the methylating agent.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. Running the reaction at a low temperature (e.g., -78 °C) can help control the reaction rate.

  • Order of Addition: Add the methylating agent slowly to the solution of the pre-formed enolate at low temperature.

Q3: My reaction mixture is complex, with several unidentified spots on the TLC plate, and the overall yield is low. What other side reactions could be occurring?

A complex reaction mixture often points to the occurrence of aldol condensation reactions .

Causality: If the enolate is not formed quantitatively, the remaining starting ketone (tert-butyl 4-oxocyclohexanecarboxylate) can act as an electrophile and react with the enolate nucleophile. This leads to the formation of a β-hydroxy ketone (aldol adduct), which can then dehydrate to form an α,β-unsaturated ketone.

Troubleshooting:

  • Choice of Base: Use a strong, non-nucleophilic base like LDA to ensure complete and rapid conversion of the starting ketone to its enolate. Weaker bases like sodium ethoxide can lead to an equilibrium between the ketone and the enolate, promoting aldol reactions.

  • Temperature: Form the enolate at a low temperature (e.g., -78 °C) to minimize side reactions.

Q4: My product appears to be a mixture of diastereomers. Is this expected, and can it be controlled?

The formation of diastereomers is possible due to epimerization at the C1 position.

Causality: The proton at the C1 position is acidic and can be removed by the base, leading to the formation of an enolate. Reprotonation can occur from either face, leading to a mixture of cis and trans diastereomers with respect to the newly introduced methyl group and the tert-butoxycarbonyl group. The stereochemical outcome of the methylation itself (axial vs. equatorial attack of the methyl group on the enolate) also plays a crucial role.[1]

Troubleshooting:

  • Kinetic vs. Thermodynamic Control: The stereoselectivity of the alkylation can be influenced by whether the reaction is under kinetic or thermodynamic control. Low temperatures and strong, bulky bases (LDA) favor the kinetic product, which often results from axial attack on the enolate.[2]

  • Purification: Diastereomers can often be separated by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is designed to favor the desired C-alkylation and minimize side reactions.

Materials:

  • tert-butyl 4-oxocyclohexanecarboxylate

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add tert-butyl 4-oxocyclohexanecarboxylate (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.1 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Identification and Quantification of Products and Byproducts

Accurate identification of the desired product and potential side products is crucial for optimizing the reaction and ensuring the quality of the final compound.

Analytical Techniques:
  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction. The product is typically more nonpolar than the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying the components of the reaction mixture by their mass-to-charge ratio and retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the product and any isolated side products.

Expected NMR Data for the Desired Product:
  • ¹H NMR (CDCl₃): δ (ppm) ~1.2 (s, 3H, C-CH₃), 1.45 (s, 9H, C(CH₃)₃), 1.6-2.6 (m, 9H, cyclohexane ring protons).

  • ¹³C NMR (CDCl₃): δ (ppm) ~25 (C-CH₃), 28 (C(CH₃)₃), 35-45 (cyclohexane ring carbons), 48 (quaternary C1), 81 (O-C(CH₃)₃), 174 (ester C=O), 210 (ketone C=O).

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Visualizations

Reaction Pathway and Potential Side Products

Synthesis_Pathway SM tert-butyl 4-oxocyclohexanecarboxylate Enolate Lithium Enolate SM->Enolate LDA, THF, -78 °C Product This compound (Desired Product) Enolate->Product CH3I (C-alkylation) O_Alk O-alkylation Product Enolate->O_Alk CH3I (O-alkylation) Aldol Aldol Adduct Enolate->Aldol + Starting Material Di_Alk Dialkylation Product Product->Di_Alk Excess Base/CH3I

Caption: Reaction scheme showing the formation of the desired product and major side products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Analysis Analyze Crude Mixture (TLC, GC-MS, NMR) Start->Analysis Low_Yield Low Yield of Desired Product? Analysis->Low_Yield Side_Products Major Side Products Identified? Low_Yield->Side_Products Yes Optimize_Conditions Optimize Temperature & Time Low_Yield->Optimize_Conditions No (Incomplete Reaction) O_Alk_Check O-Alkylation? Side_Products->O_Alk_Check Yes Di_Alk_Check Dialkylation? O_Alk_Check->Di_Alk_Check No Optimize_Electrophile Use Softer Electrophile (e.g., CH3I) O_Alk_Check->Optimize_Electrophile Yes Aldol_Check Aldol Products? Di_Alk_Check->Aldol_Check No Optimize_Stoichiometry Adjust Stoichiometry (Base & Electrophile) Di_Alk_Check->Optimize_Stoichiometry Yes Optimize_Base Use Strong, Non-nucleophilic Base (e.g., LDA) Aldol_Check->Optimize_Base Yes Aldol_Check->Optimize_Conditions No

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Data Summary

IssuePotential Side Product(s)Key Analytical Signature(s)Recommended Solution(s)
Isomeric Impurity O-alkylation productPresence of a C=C bond signal in ¹³C NMR (~100-140 ppm) and a methoxy signal in ¹H NMR (~3.5 ppm).Use methyl iodide as the alkylating agent.
High MW Impurity Dialkylation productMass spectrum shows a molecular ion peak corresponding to the addition of two methyl groups.Use stoichiometric amounts of base and electrophile; shorter reaction time.
Complex Mixture Aldol condensation productsPresence of β-hydroxy ketone or α,β-unsaturated ketone functionalities.Use a strong, non-nucleophilic base (LDA) for complete enolate formation.
Diastereomers Epimers at C1Multiple sets of signals for the product in ¹H and ¹³C NMR.Control reaction temperature (kinetic control); purify by chromatography.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Time for tert-Butyl 1-Methyl-4-oxocyclohexanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this reaction and achieve optimal outcomes.

The synthesis of this compound is a cornerstone in the preparation of various pharmaceuticals and fine chemicals.[1] The molecule's rigid cyclohexanone framework and the orthogonally protected ester and ketone functionalities make it a versatile building block. The core of its synthesis lies in the α-alkylation of the ketone, a seemingly straightforward but nuanced process. This guide will address common challenges and provide a systematic approach to optimizing reaction times and yields.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

The synthesis proceeds via a two-step mechanism: enolate formation followed by nucleophilic substitution (SN2 reaction).[2][3]

  • Enolate Formation: A strong base is used to deprotonate the α-carbon (the carbon atom adjacent to the carbonyl group) of the starting material, tert-butyl 4-oxocyclohexanecarboxylate. This results in the formation of a resonance-stabilized enolate anion. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group.[4]

  • Alkylation: The resulting enolate is a potent nucleophile and attacks an electrophilic methylating agent (e.g., methyl iodide) in an SN2 reaction. This forms a new carbon-carbon bond at the α-position, yielding the desired product.

Reaction_Mechanism start tert-Butyl 4-oxocyclohexanecarboxylate enolate Enolate Intermediate start->enolate 1. Deprotonation product This compound enolate->product 2. SN2 Attack base Strong Base (e.g., LDA) methylating_agent Methylating Agent (e.g., CH3I)

Caption: General mechanism for the α-methylation of tert-butyl 4-oxocyclohexanecarboxylate.

Q2: How does the choice of base impact the reaction time and yield?

The choice of base is critical for efficient enolate formation and minimizing side reactions.[2] A suitable base should be strong enough to completely deprotonate the α-carbon but not so nucleophilic as to compete with the enolate in attacking the methylating agent.

BasepKa of Conjugate AcidTypical ConditionsAdvantagesDisadvantages
Lithium diisopropylamide (LDA) ~36THF, -78 °CStrong, non-nucleophilic base. Forms the kinetic enolate, minimizing side reactions.[2]Requires cryogenic temperatures and inert atmosphere.
Sodium hydride (NaH) ~35THF or DMF, 0 °C to RTStrong, non-nucleophilic base.Can be heterogeneous, leading to slower and less reproducible reactions.
Potassium tert-butoxide (KOtBu) ~19tert-Butanol or THF, RTStrong base, readily available.Can act as a nucleophile, leading to side products. Can favor the thermodynamic enolate.

For optimal results and shorter reaction times, LDA is generally the preferred base due to its ability to rapidly and irreversibly form the enolate at low temperatures, which helps to prevent side reactions like aldol condensation.[5]

Q3: What are the recommended solvents for this reaction?

Aprotic polar solvents are ideal for this reaction as they can solvate the metal cation of the base without interfering with the enolate or the base itself.

  • Tetrahydrofuran (THF): The most common and highly recommended solvent, especially when using LDA. It has good solvating properties and a suitable boiling point for a range of reaction temperatures.

  • Diethyl ether: Can also be used, but its lower boiling point may be a limitation for reactions requiring higher temperatures.

  • 1,2-Dimethoxyethane (DME): A good alternative to THF.

Aprotic, non-polar solvents like hexane or toluene are generally not recommended as they do not effectively solvate the enolate. Protic solvents such as water or alcohols are incompatible as they will quench the base and the enolate.

Q4: How can I monitor the progress of the reaction to optimize the reaction time?

Effective reaction monitoring is key to avoiding unnecessarily long reaction times, which can lead to the formation of byproducts.

  • Thin-Layer Chromatography (TLC): The simplest and most common method. A co-spot of the starting material and the reaction mixture will show the consumption of the starting material and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative assessment of the reaction progress by showing the relative peak areas of the starting material, product, and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for monitoring the reaction.

It is advisable to take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) to determine the point at which the starting material is fully consumed.

Troubleshooting Guide

Problem 1: Low or no product yield, with recovery of starting material.

This is a common issue and usually points to incomplete enolate formation.

Possible Causes & Solutions:

  • Insufficiently strong base: Ensure the pKa of your base's conjugate acid is significantly higher than that of the ketone's α-proton (typically around 19-20). LDA is a reliable choice.[2]

  • Inactive base: The base may have degraded due to improper storage or handling. Use freshly prepared or properly stored LDA.

  • Presence of proton sources: Traces of water or other protic impurities in the solvent or glassware will quench the base. Ensure all glassware is oven-dried and the solvent is anhydrous.

  • Reaction temperature too low: While enolate formation with LDA is typically fast even at -78 °C, ensure the mixture is stirred efficiently to allow for complete deprotonation.

Troubleshooting_Low_Yield problem Low Yield, Starting Material Recovered cause1 Incomplete Enolate Formation problem->cause1 solution1a Use a stronger base (e.g., LDA) cause1->solution1a solution1b Use fresh/active base cause1->solution1b solution1c Ensure anhydrous conditions cause1->solution1c solution1d Optimize reaction temperature cause1->solution1d

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of multiple products, including potential dialkylation or O-alkylation.

The formation of byproducts complicates purification and reduces the yield of the desired product.

Possible Causes & Solutions:

  • Dialkylation: This occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the methylating agent.

    • Solution: Use a slight excess of the starting material relative to the base and methylating agent. Add the methylating agent slowly to the pre-formed enolate at a low temperature.

  • O-alkylation: The enolate can also react on the oxygen atom, leading to the formation of an enol ether.

    • Solution: This is generally less of a problem with hard electrophiles like methyl iodide. Using a more polar solvent like HMPA (use with caution due to toxicity) can favor C-alkylation.

  • Aldol Condensation: The enolate can react with the starting ketone.

    • Solution: Ensure complete enolate formation by using a strong, non-nucleophilic base like LDA before adding the methylating agent.[5]

Problem 3: Reaction is slow or stalls before completion.

A sluggish reaction can often be accelerated with careful adjustments to the reaction conditions.

Possible Causes & Solutions:

  • Poor solubility: The starting material or base may not be fully dissolved. Ensure vigorous stirring.

  • Low reaction temperature: While low temperatures are often necessary to control selectivity, a very slow reaction may benefit from a slight increase in temperature after the addition of the methylating agent. Monitor by TLC to find the optimal temperature.

  • Inactive methylating agent: Ensure the methylating agent is of high purity and has not degraded.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound using LDA

This protocol is designed for high yield and selectivity.

Materials:

  • tert-Butyl 4-oxocyclohexanecarboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH3I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • LDA Preparation (in situ):

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise.

    • Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes.

  • Enolate Formation:

    • Cool the freshly prepared LDA solution back to -78 °C.

    • Slowly add a solution of tert-butyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF via a dropping funnel over 30 minutes.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH4Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Eluent (e.g., 20% ethyl acetate in hexanes - to be optimized)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare a TLC plate by drawing a baseline with a pencil.

  • Spot a small amount of the starting material (dissolved in a suitable solvent) on the baseline as a reference.

  • Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it next to the starting material reference. Co-spotting in the middle is also recommended.

  • Develop the TLC plate in the developing chamber with the chosen eluent.

  • Visualize the spots under a UV lamp and/or by staining.

  • The reaction is complete when the spot corresponding to the starting material has disappeared.

References

  • Molecules from Side Reactions II. (2023). MDPI. Retrieved from [Link]

  • This compound. MySkinRecipes. Retrieved from [Link]

  • Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents.
  • How to synthesize 4-tert-butylcyclohexanone. (2021). Quora. Retrieved from [Link]

  • The Development of Tandem Decarboxylation Michael Additions in Organic Synthesis. Open Research Oklahoma. Retrieved from [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Sulfoxide-mediated Umpolung of Alkali Halide Salts - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • 18.4: Alkylation of Aldehydes and Ketones. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com. Retrieved from [Link]

  • General Considerations. The Royal Society of Chemistry. Retrieved from [Link]

  • How to Alkylate a Ketone. Chemistry Steps. Retrieved from [Link]

  • The α-alkylation of ketones in flow. (2023). Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/D3RE00229B. Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl 1-Methyl-4-Oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our approach is grounded in fundamental chemical principles to provide not just protocols, but a framework for rational problem-solving in your laboratory.

Understanding the Molecule: Chemical Characteristics and Stability

This compound is a β-keto ester. This structural motif dictates its chemical behavior and potential vulnerabilities during purification. The presence of a ketone and an ester functional group, separated by a methylene group, results in an acidic α-proton. This acidity can be both a useful handle for certain reactions and a source of side reactions if not properly managed.

Furthermore, the tert-butyl ester is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the corresponding carboxylic acid. This β-keto acid is prone to decarboxylation, especially upon heating, resulting in the loss of the carboxyl group as carbon dioxide. Understanding these potential degradation pathways is crucial for selecting the appropriate purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude sample?

The impurity profile of your crude this compound will largely depend on its synthetic route. A common route involves the Dieckmann condensation to form the cyclic β-keto ester, followed by alkylation to introduce the methyl group.

Common Impurities and Their Sources:

ImpurityLikely SourceImpact on Purification
Unreacted Starting Materials Incomplete reaction during synthesis.Can often be removed by standard purification techniques.
Dialkylated Byproduct Over-alkylation of the β-keto ester.May have similar polarity to the desired product, requiring careful chromatographic separation.
Unalkylated β-Keto Ester Incomplete alkylation.More polar than the desired product; usually separable by chromatography.
Hydrolyzed Product (β-Keto Acid) Exposure to acidic or basic conditions, especially with water present.Can lead to decarboxylation upon heating.
Decarboxylated Product Thermal decomposition of the β-keto acid impurity.A neutral impurity that can be separated by chromatography.
Solvent Residues Remnants from the reaction or work-up.Typically removed under vacuum.

Q2: My NMR spectrum shows a complex mixture. How can I identify the major impurities?

Proton and Carbon NMR spectroscopy are powerful tools for identifying impurities.

  • ¹H NMR: Look for unexpected signals. For instance, the absence of the singlet corresponding to the methyl group could indicate the presence of the unalkylated precursor. The presence of a broad singlet in the 10-12 ppm region might suggest the carboxylic acid proton of the hydrolyzed impurity.

  • ¹³C NMR: The presence of extra carbonyl signals or the absence of the quaternary carbon signal of the tert-butyl group could indicate impurities.

Q3: I'm observing product decomposition during column chromatography. What can I do to minimize this?

Decomposition on silica gel is a common issue for sensitive compounds like β-keto esters.

  • Deactivating the Silica Gel: Silica gel is inherently acidic and can catalyze decomposition. You can neutralize it by preparing a slurry of silica gel in your eluent and adding a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% v/v).

  • Use a Less Acidic Stationary Phase: Consider using alumina (neutral or basic) as an alternative to silica gel.

  • Swift Chromatography: Do not let the compound sit on the column for an extended period. A faster flow rate (flash chromatography) is generally preferred over gravity chromatography.

Q4: My compound is an oil, and I'm struggling with recrystallization. What are my options?

If your this compound is an oil at room temperature, traditional recrystallization may not be feasible.

  • Low-Temperature Crystallization: Try dissolving your compound in a minimal amount of a non-polar solvent (e.g., hexanes, pentane) and cooling it to a very low temperature (-20°C or -78°C). Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

  • Alternative Purification Methods: If recrystallization fails, vacuum distillation is an excellent alternative for thermally stable oils.

Purification Protocols

Below are detailed protocols for the most common and effective methods for purifying this compound.

Protocol 1: Flash Column Chromatography

This is the most versatile method for separating the desired product from a range of impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexanes/Ethyl Acetate)

  • Triethylamine (optional, for deactivation)

  • Crude this compound

  • Flash chromatography system or glass column

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and developing chamber

Step-by-Step Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. Aim for a retention factor (Rf) of 0.2-0.3 for the desired product. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Dry pack the column with silica gel.

    • Wet the silica gel with the chosen eluent, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution:

    • Apply the eluent to the top of the column and use gentle pressure to move the solvent through the column.

    • Collect fractions and monitor the separation by TLC.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Eluent) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure G Crude Crude Product IsOil Is it an oil? Crude->IsOil IsThermallyStable Is it thermally stable? IsOil->IsThermallyStable Yes Recrystallize Recrystallization IsOil->Recrystallize No Column Column Chromatography IsThermallyStable->Column No Distill Vacuum Distillation IsThermallyStable->Distill Yes PureSolid Pure Solid Recrystallize->PureSolid PureOil Pure Oil Column->PureOil Distill->PureOil

Technical Support Center: Monitoring Reactions of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and professionals in drug development who are utilizing tert-butyl 1-methyl-4-oxocyclohexanecarboxylate in their synthetic pathways. The focus is to provide in-depth, practical guidance on monitoring its reactions effectively using Thin-Layer Chromatography (TLC), a cornerstone technique for any synthetic chemist.[1] Our approach moves beyond a simple recitation of steps to explain the underlying principles, ensuring you can adapt and troubleshoot with confidence.

PART 1: A Foundational Approach to TLC Reaction Monitoring

At its core, TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (the eluent).[2] When monitoring a reaction, we are looking for the consumption of the starting material and the appearance of the product. For this compound, a common transformation is the reduction of the ketone to a hydroxyl group, forming tert-butyl 4-hydroxy-1-methylcyclohexanecarboxylate.

Diagram 1: Reaction - Ketone Reduction

Caption: Reduction of the ketone starting material to the more polar alcohol product.

This transformation from a ketone to an alcohol introduces a polar hydroxyl group, which will significantly increase the product's affinity for the polar silica gel stationary phase. Consequently, the product will have a lower Retention Factor (Rf) than the starting material.[3] Understanding this expected change is the first step in successful TLC monitoring.

PART 2: Troubleshooting Guide for TLC Analysis

Even with a solid theoretical understanding, practical issues can arise. This section provides a systematic approach to diagnosing and solving common problems encountered during the TLC analysis of this specific reaction.

Table 1: Troubleshooting Common TLC Issues

Problem Observed Probable Cause(s) Scientifically-Grounded Solutions
Spots are streaked or "tailing" 1. Sample is too concentrated, overloading the stationary phase.[4] 2. The compound is acidic or basic and is interacting strongly with the slightly acidic silica gel.[5]1. Dilute the reaction aliquot before spotting. A 1% solution is often a good starting point.[4] 2. For acidic compounds, add a few drops of acetic acid to the eluent. For basic compounds, add a few drops of triethylamine.[5]
All spots are near the baseline (Low Rf) The eluent system is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[6]
All spots are near the solvent front (High Rf) The eluent system is too polar, causing all compounds to travel with the solvent front.Decrease the polarity of the mobile phase. In a hexane/ethyl acetate system, increase the percentage of hexane.[6]
Starting material and product spots are not well-separated The polarity of the eluent is not optimized for the specific compounds.1. Fine-tune the solvent ratio. Small changes can have a significant impact. 2. Try a different solvent system. For example, dichloromethane and methanol can offer different selectivity.[7]
No spots are visible after development 1. The sample was too dilute. 2. The compounds are not UV-active. 3. The chosen stain is not reacting with the compounds.1. Concentrate the sample before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications.[4] 2. Use a chemical stain for visualization. 3. For ketones and alcohols, a potassium permanganate (KMnO₄) stain is a good general choice. A 2,4-dinitrophenylhydrazine (DNP) stain is highly specific for the starting ketone.[8][9]
Reaction mixture lane shows a smear from the baseline High-boiling point reaction solvents (e.g., DMF, DMSO) are present in the aliquot.Before developing the TLC plate, place it under high vacuum for a few minutes to remove the residual solvent.[10]

Diagram 2: Logical Troubleshooting Workflow

TLC_Troubleshooting start Observe TLC Plate issue Identify Anomaly start->issue streaking Streaking/ Tailing issue->streaking Shape rf_issue Rf Too High or Too Low issue->rf_issue Position separation_issue Poor Separation issue->separation_issue Resolution visibility_issue No Spots Visible issue->visibility_issue Visibility solution_streaking Dilute Sample or Add Modifier to Eluent streaking->solution_streaking solution_rf Adjust Eluent Polarity rf_issue->solution_rf solution_separation Change Solvent System or Ratio separation_issue->solution_separation solution_visibility Concentrate Sample or Use Appropriate Stain visibility_issue->solution_visibility end Optimal Result solution_streaking->end solution_rf->end solution_separation->end solution_visibility->end

Caption: A systematic workflow for diagnosing and resolving common TLC issues.

PART 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for monitoring the reduction of this compound?

A1: Given the presence of both a ketone and a tert-butyl ester, the starting material has moderate polarity. A good starting point for the mobile phase is a 4:1 mixture of hexanes to ethyl acetate.[11] This should place the starting material at an approximate Rf of 0.4-0.6. The resulting alcohol product will be significantly more polar and will have a much lower Rf in this system.

Q2: How can I be certain that the new, lower Rf spot is my product and not a byproduct?

A2: The "co-spot" is an essential tool for this.[10] On your TLC plate, have three lanes: one for the starting material (SM), one for the reaction mixture (Rxn), and a middle lane where you spot both the starting material and the reaction mixture on top of each other (Co-spot). As the reaction progresses, you should see the SM spot in the Rxn lane diminish while a new, lower spot appears. The Co-spot lane will show two distinct spots, confirming they are different compounds.

Q3: The reaction seems to be complete by TLC (the starting material spot is gone), but my yield is low after workup. What could be the issue?

A3: It's possible that the product is not stable to the workup conditions (e.g., exposure to acid, base, or water).[10] Before quenching the entire reaction, you can take small aliquots and test their stability to your planned workup procedure on a small scale, monitoring by TLC to see if the product spot changes or disappears.

Q4: My starting material and product have very similar Rf values, making them difficult to resolve. What are my options?

A4: While a ketone to alcohol reduction usually results in a significant Rf change, if you encounter a reaction with a subtle polarity difference, you can try the following:

  • Change the solvent system: Instead of a hexane/ethyl acetate mixture, try a system with different solvent selectivities, such as toluene/acetone or dichloromethane/methanol.[7]

  • Use a different stationary phase: While less common for routine monitoring, TLC plates with alumina as the stationary phase can sometimes provide different separation selectivity compared to silica gel.[11]

PART 4: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for monitoring the reduction of this compound using TLC.

Materials:

  • Silica gel TLC plates with a fluorescent indicator (e.g., F₂₅₄)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Eluent: 4:1 Hexanes:Ethyl Acetate

  • Reaction mixture

  • Reference solution of this compound in a volatile solvent (e.g., ethyl acetate)

  • Visualization tools: UV lamp (254 nm), forceps, and a potassium permanganate (KMnO₄) staining solution.

Procedure:

  • Chamber Saturation: Pour the 4:1 hexanes:ethyl acetate eluent into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall, to ensure the chamber atmosphere is saturated with solvent vapors. Cover with the lid and allow to equilibrate for 5-10 minutes.

  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced points on this line for spotting.

  • Spotting the Plate:

    • Lane 1 (SM): Using a capillary tube, apply a small spot of the starting material reference solution.

    • Lane 2 (Co-spot): Apply a spot of the starting material reference, then, using a new capillary tube, carefully spot the reaction mixture directly on top of the SM spot.

    • Lane 3 (Rxn): With the capillary used for the reaction mixture, apply a small spot of the reaction aliquot. Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes) to monitor progress.

  • Development: Using forceps, carefully place the TLC plate into the equilibrated chamber. Ensure the baseline is above the eluent level. Replace the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Visualize the plate under a UV lamp (254 nm) and circle any dark spots with a pencil.

    • For more definitive visualization, dip the plate into a jar containing potassium permanganate stain, remove, and gently warm with a heat gun. Compounds that can be oxidized (like the alcohol product and the ketone) will appear as yellow/brown spots on a purple background.

    • Compare the lanes. The reaction is complete when the spot corresponding to the starting material in Lane 1 is absent in Lane 3.

References

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Quora. (2019, September 2). How to separate compounds almost with similar polarity (polar compounds) on thin layer chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Mr Murray-Green Chemistry Tutorials. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Practical Science. (2025, September 4). Mastering Thin Layer Chromatography (TLC) Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer Chromatography. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Visualising plates. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • PubMed. (2013). Thin layer chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]

Sources

unexpected results with tert-butyl 1-methyl-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches to uncover information regarding the reactions, stability, and potential side reactions of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate. I'm focusing on its synthesis, purification, and how it is utilized in subsequent chemical transformations, with particular attention to any reported challenges.

Analyzing Compound Reactions

I'm now delving into the spectroscopic characterization of this compound, specifically its NMR, IR, and MS data to pinpoint pure compound identification and impurities. The goal is to inform the troubleshooting section. I'm also preparing to identify common troubleshooting scenarios relevant to sterically hindered esters and ketones to prepare the FAQs. My next steps involve organizing the FAQs by result type, detailing causes, and designing diagnostic experimental protocols for the support center.

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Refining Data Gathering

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Refining Guide Outline

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Technical Support Center: Stereocontrol in Reactions of tert-Butyl 1-Methyl-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in reactions involving tert-butyl 1-methyl-4-oxocyclohexanecarboxylate. The unique substitution pattern of this molecule presents distinct stereochemical challenges. This document provides in-depth, troubleshooting-focused answers to common issues, grounded in mechanistic principles to empower you to rationalize and control your reaction outcomes.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Reduction of the C4-Ketone

Question: I'm reducing this compound and obtaining a mixture of cis and trans alcohols. How can I selectively synthesize one diastereomer?

Answer: This is a classic challenge in cyclohexanone chemistry. The ratio of axial to equatorial alcohol formation is dictated by the trajectory of the hydride attack on the C4-carbonyl. This, in turn, is governed by a balance of steric and electronic effects. The two primary approaches for the nucleophile are depicted below.

G Start_Eq This compound (Equatorial Ester - Major) Start_Ax This compound (Axial Ester - Minor) Start_Eq->Start_Ax Ring Flip Axial_Attack Axial Attack (Less Hindered Face) Start_Eq->Axial_Attack Favored by small nucleophiles (e.g., NaBH4) Equatorial_Attack Equatorial Attack (More Hindered Face) Start_Eq->Equatorial_Attack Favored by bulky nucleophiles (e.g., L-Selectride) Equatorial_OH Equatorial Alcohol (trans-isomer) Axial_Attack->Equatorial_OH Axial_OH Axial Alcohol (cis-isomer) Equatorial_Attack->Axial_OH

Core Principles:

  • Steric Hindrance: The primary factor controlling diastereoselectivity is steric hindrance. Nucleophiles prefer to approach the carbonyl from the less hindered face. In substituted cyclohexanones, this is typically the axial direction, as it avoids steric clashes with the equatorial substituents on the ring.[1][2]

  • Torsional Strain (Felkin-Anh Model Adaptation): As the nucleophile approaches, the developing C-H bond prefers to be staggered relative to the adjacent C-C bonds to minimize torsional strain. Axial attack leads to a more stable, staggered transition state, while equatorial attack results in a more eclipsed and higher-energy transition state.

  • Electronic Effects: While sterics are often dominant, electronic factors can also play a role. Electron-donating groups in the axial position can stabilize the transition state of equatorial attack through hyperconjugation.[3]

Troubleshooting & Protocols:

Goal Problem Solution & Rationale Recommended Protocol
Synthesize the trans isomer (Equatorial -OH) Mixture of diastereomers obtained.Use a small, unhindered reducing agent. These agents favor axial attack, which is sterically less demanding and leads to the equatorial alcohol. Sodium borohydride is the standard choice.1. Dissolve the starting material in methanol or ethanol at 0°C. 2. Add sodium borohydride (NaBH₄) portion-wise (1.1 eq.). 3. Stir for 1-2 hours, monitoring by TLC. 4. Quench carefully with water, and extract with an organic solvent.
Synthesize the cis isomer (Axial -OH) Reaction yields predominantly the trans isomer.Employ a sterically demanding, bulky reducing agent. The large size of the reagent prevents axial approach, forcing it to attack from the more hindered equatorial face, resulting in the axial alcohol. L-Selectride® or K-Selectride® are ideal for this purpose.1. Dissolve the starting material in anhydrous THF under an inert atmosphere (N₂ or Ar). 2. Cool the solution to -78°C. 3. Add L-Selectride® (1.2 eq., 1.0 M solution in THF) dropwise. 4. Stir for 2-4 hours at -78°C. 5. Quench with saturated aq. NH₄Cl and allow to warm to room temperature before workup.
FAQ 2: Regiocontrol of Enolate Formation

Question: I'm trying to perform an alkylation reaction, but I'm unsure which α-proton will be deprotonated. How can I control the formation of the kinetic versus the thermodynamic enolate?

Answer: Your substrate, this compound, is unsymmetrical with respect to the carbonyl group. This means two different enolates can be formed: the kinetic enolate (deprotonation at C3/C5) and the thermodynamic enolate (deprotonation at the more substituted C1 position is not possible due to the quaternary center, so we consider the other alpha position). In your specific molecule, the C1 position is a quaternary center and has no α-protons. Therefore, deprotonation can only occur at the C3 and C5 positions, which are equivalent. This simplifies the issue of regiocontrol significantly. However, understanding the principles of kinetic vs. thermodynamic control is crucial for other substituted cyclohexanones.

Core Principles:

  • Kinetic Enolate: This enolate is formed fastest. Deprotonation occurs at the least sterically hindered α-position.[4][5] This is favored by using a strong, bulky, non-nucleophilic base at low temperatures. The reaction is irreversible under these conditions.[6]

  • Thermodynamic Enolate: This is the most stable enolate, which typically has the more substituted double bond. It is favored under conditions that allow for equilibrium to be established: a weaker base (often a protic solvent is used), and higher temperatures.[4][5]

G cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Ketone Unsymmetrical Ketone Kinetic_Enolate Kinetic Enolate (Less Substituted) Ketone->Kinetic_Enolate Fast, Irreversible Thermo_Enolate Thermodynamic Enolate (More Substituted) Ketone->Thermo_Enolate Slow, Reversible Kinetic_Conditions Conditions: - Strong, bulky base (LDA) - Low temperature (-78°C) - Anhydrous, aprotic solvent (THF) Kinetic_Conditions->Kinetic_Enolate Kinetic_Product Kinetic Product Kinetic_Enolate->Kinetic_Product Kinetic_Enolate->Thermo_Enolate Equilibration (at higher temp) Thermo_Conditions Conditions: - Weaker base (NaOEt) - Higher temperature (RT or reflux) - Protic solvent (EtOH) Thermo_Conditions->Thermo_Enolate Thermo_Product Thermodynamic Product Thermo_Enolate->Thermo_Product

Application to Your Molecule:

Since your molecule can only be deprotonated at the C3/C5 positions, you will always form the same regioisomer of the enolate. The key challenge then becomes the diastereoselectivity of the subsequent reaction (e.g., alkylation). The incoming electrophile can approach from either the same face as the C1-substituents (syn-attack) or the opposite face (anti-attack). The bulky tert-butyl ester group will strongly direct incoming electrophiles to the opposite face of the ring to minimize steric hindrance.

Troubleshooting Guide: Diastereoselective Alkylation

Issue: I'm performing an enolate alkylation and getting a low diastereomeric ratio (dr). How can I improve the selectivity?

Analysis: The stereochemical outcome of the alkylation depends on the facial selectivity of the enolate. The planar enolate will preferentially exist in a half-chair conformation. The C1 substituents (methyl and tert-butoxycarbonyl) will create a significant steric bias, blocking one face of the molecule.

Solution: To maximize diastereoselectivity, you must ensure the enolate is formed cleanly and that the alkylating agent is delivered from the less hindered face.

Protocol for Highly Diastereoselective Alkylation:

  • Enolate Formation:

    • Set up a flame-dried, three-neck flask under a positive pressure of argon.

    • Add anhydrous THF and cool to -78°C.

    • Add diisopropylamine (1.1 eq.) followed by the slow addition of n-BuLi (1.05 eq.). Stir for 30 minutes at 0°C, then re-cool to -78°C to form LDA.

    • Slowly add a solution of this compound in anhydrous THF to the LDA solution. Stir for 1 hour at -78°C. This ensures complete and irreversible formation of the enolate.

  • Alkylation:

    • Add the electrophile (e.g., methyl iodide, 1.2 eq.) dropwise to the enolate solution at -78°C.

    • Maintain the temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Rationale: The large C1-substituents will effectively shield one face of the enolate, directing the incoming electrophile to the opposite side. Using a low temperature freezes out conformational mobility and locks in this facial bias, leading to a high diastereomeric ratio.[7][8]

  • Workup:

    • Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup and extraction.

References

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

  • Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. [Link]

  • Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. ResearchGate. [Link]

  • Synthesis of 1-(tert-Butyl) 4-Methyl (1 R,2 S,4 R)-2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. PubMed. [Link]

  • Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts. [Link]

  • Enolate Alkylations. University of Pennsylvania, Department of Chemistry. [Link]

  • Acyclic 1,4-stereocontrol via Reductive 1,3-transpositions. PubMed. [Link]

  • Kinetic vs. thermodynamic enolate formation. YouTube. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

  • Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course. Journal of Chemical Education. [Link]

  • The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. ResearchGate. [Link]

  • tert-Butyl 4-oxocyclohexane-1-carboxylate. PubChem. [Link]

  • In Search of Radical Transformations from Metal Enolates. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Cyclohexanone synthesis. Organic Chemistry Portal. [Link]

  • Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. PharmaXChange.info. [Link]

  • Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. RSC Blogs. [Link]

  • Substituent effects on the reduction of 2-alkylcyclohexanones by LiAlH 4: An investigation of conformational equilibria and transition states. ResearchGate. [Link]

  • axial vs equatorial substitution. YouTube. [Link]

  • Kinetic vs. Thermodynamic Enolates. University of Calgary, Department of Chemistry. [Link]

  • Catalytic oxidation of α-substituted cyclohexanone with steric hindrance to 6-oxohexanoic acid involved during the total synthesis of (+)-biotin. ResearchGate. [Link]

  • Substituted Cyclohexanes. University of Calgary, Department of Chemistry. [Link]

  • Understanding Axial and Equatorial Positions in Cyclohexane. Oreate AI Blog. [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of tert-Butyl 1-Methyl-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth comparative analysis of various spectroscopic techniques for the characterization of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate, a substituted cyclohexanone derivative that serves as a valuable building block in organic synthesis. We will delve into a detailed ¹H NMR analysis, complemented by examinations using ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of spectroscopic data interpretation for this class of molecules.

The Central Role of ¹H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for determining the precise structure of organic molecules in solution. Its ability to provide information on the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool.

Predicted ¹H NMR Spectrum and Interpretation

Due to the absence of a publicly available experimental spectrum for this compound, a predicted ¹H NMR spectrum is presented below for analysis. This prediction is generated based on established principles of NMR spectroscopy and computational algorithms that model the magnetic environment of each proton.[1][2][3]

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.50 - 2.30m4HH2, H6 (axial & equatorial)
~2.25 - 2.05m4HH3, H5 (axial & equatorial)
1.48s9H-C(CH₃)₃
1.25s3H-CH₃

Analysis of the Predicted Spectrum:

  • Cyclohexane Ring Protons (δ ~2.50 - 2.05 ppm): The eight protons on the cyclohexane ring are expected to appear as a complex set of overlapping multiplets in the region of δ 2.0-2.5 ppm. The protons alpha to the ketone (H2 and H6) are deshielded and will likely resonate at the lower field end of this range (~2.3-2.5 ppm). The protons at the H3 and H5 positions would appear slightly more upfield (~2.05-2.25 ppm). The complexity of these signals arises from geminal and vicinal couplings, as well as the conformational dynamics of the cyclohexane ring.

  • tert-Butyl Protons (δ ~1.48 ppm): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet. Their chemical shift is relatively upfield due to the shielding effect of the sp³ carbon to which they are attached.

  • Methyl Protons (δ ~1.25 ppm): The three protons of the methyl group at the C1 position will also appear as a singlet, as there are no adjacent protons to couple with. This signal is anticipated to be the most upfield due to its attachment to a quaternary carbon.

The chair conformation of the cyclohexane ring is a critical factor influencing the precise chemical shifts and coupling constants of the ring protons. The presence of the bulky tert-butyl ester and the methyl group at the C1 position will likely lock the conformation, leading to distinct signals for axial and equatorial protons. However, at room temperature, rapid ring flipping can sometimes lead to averaged signals.

Complementary Spectroscopic Techniques

While ¹H NMR provides the skeletal framework, a comprehensive characterization relies on the synergistic use of other spectroscopic methods.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
~209C4 (C=O)
~175C=O (ester)
~81-C (CH₃)₃
~46C1
~40C2, C6
~35C3, C5
~28-C(C H₃)₃
~25-C H₃

The carbonyl carbon of the ketone is expected to be the most downfield signal, typically appearing above 200 ppm.[4][5][6] The ester carbonyl will resonate at a slightly lower chemical shift. The quaternary carbon of the tert-butyl group and the C1 carbon will also have distinct chemical shifts. The remaining methylene carbons of the cyclohexane ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7][8][9][10][11]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~1735C=O stretch (ester)
~1715C=O stretch (ketone)
2970-2850C-H stretch (aliphatic)
1250 & 1150C-O stretch (ester)

The presence of two distinct carbonyl stretching frequencies would be a key diagnostic feature in the IR spectrum, confirming the presence of both the ketone and the ester functionalities. The exact positions of these bands can be influenced by the ring strain and electronic effects of the substituents.[9][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 198. Key fragmentation pathways would likely involve:

  • Loss of the tert-butyl group: A prominent peak at m/z = 141 ([M - 57]⁺) due to the loss of a stable tert-butyl cation.[12]

  • Loss of isobutylene: A peak at m/z = 142 ([M - 56]⁺) via a McLafferty-type rearrangement.

  • Alpha-cleavage adjacent to the ketone: Fragmentation of the cyclohexane ring, leading to various smaller charged fragments.[13]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Connectivity, chemical environment, and stereochemistry of protons.Highly detailed structural information.Complex spectra for molecules with many overlapping signals.
¹³C NMR Number and types of carbon atoms.Complements ¹H NMR for a complete structural picture.Lower sensitivity than ¹H NMR; longer acquisition times.
IR Spectroscopy Presence of functional groups.Rapid and simple to perform.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; confirms molecular formula.Isomers can have similar fragmentation patterns.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Final Confirmation Purified_Compound Purified Compound H_NMR ¹H NMR Purified_Compound->H_NMR C_NMR ¹³C NMR Purified_Compound->C_NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Structure Final Structure Confirmation Structure_Elucidation->Final_Structure

Caption: Workflow for the spectroscopic analysis of a novel compound.

Conclusion

The structural characterization of this compound is best achieved through a multi-pronged analytical approach. While ¹H NMR spectroscopy provides the most detailed structural insights, its combination with ¹³C NMR, IR spectroscopy, and mass spectrometry allows for a comprehensive and unambiguous confirmation of the molecular structure. This guide underscores the importance of integrating data from various spectroscopic techniques to ensure the scientific integrity of research in drug discovery and development.

References

  • NMRDB.org. Predict ¹H proton NMR spectra. [Link]

  • nmrshiftdb2. open nmr database on the web. [Link]

  • PROSPRE. ¹H NMR Predictor. [Link]

  • Simulate and predict NMR spectra. [Link]

  • Electronic Supplementary Information for - The Royal Society of Chemistry. [Link]

  • 2-Methylcyclohexane-1,4-Dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251 - ResearchGate. [Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. [Link]

  • PART I_ CONFORMATIONAL ANALYSIS OF 1,4-DISUBSTITUTED CYCLOHEXANES . JPART 11 SYNTHESIS AND CONFORMATIONAL ANALYSIS OF TWO BICYCL. [Link]

  • Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes | Journal of Medicinal Chemistry. [Link]

  • 2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251 - PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • NMR Database for Faster Structural Data - CAS.org. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

  • Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition - The Royal Society of Chemistry. [Link]

  • 13C NMR Chemical Shift - Oregon State University. [Link]

  • Generic Methods for Monomer Synthesis - The Royal Society of Chemistry. [Link]

  • 1-Ethyl-4-methylcyclohexane - the NIST WebBook. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. [Link]

  • Conformational analysis of 1,4 disubstituted cyclohexane - YouTube. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. [Link]

  • Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed. [Link]

  • Ethyl 4-methyl-2-oxocyclohexanecarboxylate | C10H16O3 | CID 98162 - PubChem. [Link]

  • Conformational analysis of 1,4‐disubstituted cyclohexanes. - ResearchGate. [Link]

  • (PDF) Synthesis of a Series of Novel Tetra-tert-butylcalix[3]arene Linked to 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives - ResearchGate. [Link]

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  • Nuclear magnetic resonance spectra database - Wikipedia. [Link]

  • An NMR Database for Organic and Organometallic Compounds - MDPI. [Link]

  • Demos > Simulate NMR and MS - ChemDoodle Web Components. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE - YouTube. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • Carbonyl - compounds - IR - spectroscopy. [Link]

  • Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem - NIH. [Link]

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A Comparative Guide to the Synthesis of Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate: An Evaluation of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate is a valuable substituted cyclohexanone derivative that serves as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its sterically hindered tert-butyl ester and the presence of a quaternary carbon center at the 1-position make it an attractive synthon for introducing specific molecular architectures in drug discovery and development. This guide provides a comprehensive comparison of synthetic methodologies for this target compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations. The primary focus will be on the direct alkylation of the readily available precursor, tert-butyl 4-oxocyclohexanecarboxylate, with a discussion of alternative, more complex ring-forming strategies for contextual comparison.

I. The Principal Synthetic Approach: Direct Enolate Alkylation

The most direct and atom-economical route to this compound is the α-methylation of the corresponding des-methyl precursor, tert-butyl 4-oxocyclohexanecarboxylate. This transformation hinges on the generation of an enolate at the α-position to the ester, followed by its reaction with a methylating agent. The success of this approach is highly dependent on the choice of base, solvent, and electrophile.

Chemical Rationale and Mechanistic Overview

The α-protons of β-keto esters exhibit enhanced acidity due to the electron-withdrawing effects of both the ketone and the ester carbonyl groups, which stabilize the resulting conjugate base (the enolate) through resonance.[1] The enolate can be formed by treatment with a suitable base and subsequently acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide, in an SN2 reaction.[2]

G cluster_0 Enolate Formation cluster_1 Alkylation Start tert-Butyl 4-oxocyclohexanecarboxylate Base Base (e.g., NaH, LDA) Start->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Methyl_Iodide Methyl Iodide (CH3I) Enolate->Methyl_Iodide SN2 Attack Product tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate Methyl_Iodide->Product

Comparative Analysis of Base Selection

The choice of base is critical in determining the efficiency and selectivity of the alkylation reaction. Two primary classes of bases are commonly employed: non-nucleophilic strong bases and weaker carbonate bases.

BaseTypical SolventTemperature (°C)Key AdvantagesPotential Drawbacks
Sodium Hydride (NaH)THF, DMF0 to RTInexpensive, readily available, high yield of enolate.Can be heterogeneous, requires careful handling (pyrophoric).
Lithium Diisopropylamide (LDA)THF-78 to 0Very strong, non-nucleophilic, kinetically controlled enolate formation.[3]Requires anhydrous conditions and low temperatures, can be sterically hindered.
Potassium Carbonate (K₂CO₃)Acetone, DMFRT to RefluxMild, inexpensive, suitable for large-scale synthesis.Slower reaction times, may require higher temperatures.[4]
Detailed Experimental Protocols

Method 1: Sodium Hydride Mediated Methylation

This protocol is a robust and widely applicable method for the methylation of β-keto esters.

Materials:

  • tert-Butyl 4-oxocyclohexanecarboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve tert-butyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Method 2: Potassium Carbonate Mediated Methylation

This method offers a milder and often more scalable alternative to the use of sodium hydride.[4]

Materials:

  • tert-Butyl 4-oxocyclohexanecarboxylate

  • Potassium carbonate (finely powdered)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl iodide

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add tert-butyl 4-oxocyclohexanecarboxylate (1.0 eq), finely powdered potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension vigorously at room temperature.

  • Add methyl iodide (1.5 eq) to the mixture.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.

  • After completion (typically 24-48 hours), cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Alternative Synthetic Strategies: A Comparative Overview

While direct alkylation is the most straightforward approach, alternative methods involving ring formation can also be considered, particularly if the starting materials for direct alkylation are unavailable or if different substitution patterns are desired in related molecules.

The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[5] To synthesize the target molecule via this route, one would need to prepare a suitably substituted adipic acid derivative.

G Diester Substituted Adipate Diester Base_Dieckmann Base (e.g., NaOEt) Diester->Base_Dieckmann Deprotonation Cyclization Intramolecular Cyclization Base_Dieckmann->Cyclization Beta_Keto_Ester Cyclic β-Keto Ester Cyclization->Beta_Keto_Ester

  • Advantages: A powerful method for constructing five- and six-membered rings.

  • Disadvantages for this target: Requires a multi-step synthesis of the acyclic precursor, making it a less direct and likely lower-yielding overall approach compared to direct alkylation.

The Robinson Annulation

The Robinson annulation is a tandem Michael addition and intramolecular aldol condensation that forms a six-membered ring. This method is a cornerstone of steroid synthesis and other complex polycyclic systems.

  • Advantages: Excellent for constructing polycyclic systems with specific stereochemistry.

  • Disadvantages for this target: Overly complex for the synthesis of a relatively simple monosubstituted cyclohexanone. The required starting materials would be more complex than tert-butyl 4-oxocyclohexanecarboxylate itself.

III. Summary and Recommendations

MethodStarting Material ComplexityNumber of StepsScalabilityKey Considerations
Direct Alkylation (NaH) Low1GoodRequires handling of pyrophoric NaH and anhydrous conditions.
Direct Alkylation (K₂CO₃) Low1ExcellentMilder conditions, but may require longer reaction times and higher temperatures.
Dieckmann Condensation HighMultipleModerateIndirect route, requires synthesis of a specific acyclic diester precursor.
Robinson Annulation HighMultipleModerateUnnecessarily complex for this specific target molecule.

For the efficient and scalable synthesis of this compound, direct alkylation of tert-butyl 4-oxocyclohexanecarboxylate is the unequivocally recommended method. The choice between sodium hydride and potassium carbonate as the base will depend on the specific laboratory capabilities and scale of the reaction. For laboratory-scale synthesis where stringent anhydrous conditions can be met, sodium hydride offers a rapid and high-yielding approach. For larger-scale industrial applications, the milder and safer conditions afforded by potassium carbonate may be preferable, despite potentially longer reaction times. The alternative ring-forming strategies, while powerful in other contexts, are not practical for the synthesis of this particular target compound.

IV. References

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. (URL not available)

  • US5107038A - Process for the preparation of cyclohexanol derivatives - Google Patents. Available from:

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. Available from: [Link]

  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. Available from: [Link]

  • Selective monoalkylation of p-tert-butylcalix-[2]-arene in a methyl carbonate ionic liquid - Royal Society of Chemistry. (URL not available)

  • WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents. (URL not available)

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. Available from: [Link]

  • Investigation of O-Methylation of p-tert-Butylcalix[6]arene using Methyl p-Tosylate | Request PDF - ResearchGate. Available from: [Link]

  • US6369266B1 - Process for producing tert-butyl 4′-methyl-2-biphenylcarboxlate - Google Patents. Available from:

  • 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS - YouTube. Available from: [Link]

  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics - OSTI.GOV. Available from: [Link]

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  • methyl 4-tert-butyl-1-hydroxycyclohexanecarboxylate - C12H22O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

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  • cis-1-Tert-butyl-4-carbomethoxycyclohexane - the NIST WebBook. Available from: [Link]

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A Strategic Guide for Synthetic Chemists: Tert-butyl vs. Ethyl 1-methyl-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of multi-step organic synthesis, the selection of a protecting group or a latent functional handle is a critical strategic decision. The choice between two seemingly similar building blocks, tert-butyl 1-methyl-4-oxocyclohexanecarboxylate and ethyl 1-methyl-4-oxocyclohexanecarboxylate, exemplifies this challenge. While differing by only a few carbon atoms, their divergent chemical reactivities offer distinct tactical advantages. This guide provides an in-depth, data-supported comparison to inform the judicious selection of these intermediates in research and drug development.

Fundamental Physicochemical and Structural Differences

The core distinction lies in the ester moiety: the sterically demanding tert-butyl group versus the less bulky ethyl group. This structural variance fundamentally alters the electronic nature and steric accessibility of the carbonyl group, directly influencing the molecule's reactivity profile.

PropertyThis compoundEthyl 1-methyl-4-oxocyclohexanecarboxylate
Molecular Formula C₁₂H₂₀O₃C₁₀H₁₆O₃[]
Molecular Weight 212.29 g/mol 184.23 g/mol []
Appearance White to off-white solidPale yellow to yellow-brown liquid[]
Key Reactivity Acid-labile esterBase-labile ester
Deprotection Method Acid-catalyzed cleavageSaponification (base hydrolysis)
Steric Hindrance HighModerate

The bulky tert-butyl group effectively shields the ester carbonyl from nucleophilic attack, rendering it stable to many nucleophiles and basic conditions. Conversely, the ethyl ester is more susceptible to such reactions. The most significant consequence of this difference, however, is in the method of their cleavage to the parent carboxylic acid.

The Core Strategic Divergence: Orthogonal Deprotection Pathways

The primary value of these two compounds in a synthetic campaign lies in their orthogonal deprotection schemes. The ability to unmask a carboxylic acid under one set of conditions while leaving the other ester intact is a powerful tool for selective molecular construction.

The Tert-butyl Ester: Cleavage Under Acidic Conditions

The tert-butyl ester is a quintessential acid-labile protecting group. Its removal is predicated on the formation of the highly stable tert-butyl carbocation, a process that occurs readily under anhydrous acidic conditions. This allows for deprotection with high selectivity, often leaving base-sensitive functionalities elsewhere in the molecule untouched.[2][3]

Mechanism Insight: The reaction is initiated by protonation of the ester carbonyl, followed by cleavage of the carbon-oxygen bond to release the stable tertiary carbocation and the desired carboxylic acid. The tert-butyl cation is typically quenched by a nucleophile or eliminated to form isobutylene.[4]

Field-Proven Experimental Protocol: TFA-Mediated Deprotection

  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) (5-10 eq) dropwise. Causality Note: The use of excess TFA ensures a sufficient proton source to drive the reaction to completion. DCM is a common solvent as it is inert to the acidic conditions and readily dissolves the starting material.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude 1-methyl-4-oxocyclohexanecarboxylic acid can be co-evaporated with a solvent like toluene to azeotropically remove residual TFA and is often of sufficient purity for the next step.

G cluster_0 Acidic Deprotection Workflow Start t-Bu Ester in Anhydrous DCM Add_TFA Add TFA (0 °C -> RT) Start->Add_TFA Monitor Monitor by TLC Add_TFA->Monitor Workup Concentrate in vacuo Monitor->Workup Product Carboxylic Acid Workup->Product G cluster_1 Saponification Workflow Start Ethyl Ester in THF/Water Add_Base Add LiOH (RT or Heat) Start->Add_Base Monitor Monitor by TLC Add_Base->Monitor Acidify Acidify with HCl (aq) Monitor->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Product Carboxylic Acid Extract->Product

Caption: Base-mediated saponification of the ethyl ester.

Strategic Application in Drug Development

The choice between these two building blocks is dictated by the overall synthetic plan.

  • Use the tert-butyl ester when: The synthetic route involves downstream steps that require harsh basic conditions. If the molecule contains other base-labile groups (e.g., other non-hindered esters, amides, β-lactams), the mild acidic deprotection of the tert-butyl group provides a crucial element of selectivity.

  • Use the ethyl ester when: The synthetic route involves acid-sensitive functional groups such as acetals, ketals, or silyl ethers (e.g., TBS, TBDPS). The basic conditions required for saponification will leave these groups intact, whereas the acidic conditions for tert-butyl ester cleavage would likely remove them.

In a hypothetical synthesis, one could selectively saponify the ethyl ester of a molecule also containing a tert-butyl ester, perform a reaction on the newly formed carboxylic acid, and then, in a subsequent step, remove the tert-butyl ester under acidic conditions to reveal a second carboxylic acid. This demonstrates the power of orthogonal protection in complex molecule synthesis.

Conclusion for the Practicing Scientist

The comparison between this compound and its ethyl counterpart is a classic case study in synthetic strategy. The decision is not about which reagent is "better," but which is more fit for purpose within a given synthetic context. The tert-butyl ester offers a robust handle that is cleanly removed with acid, preserving base-sensitive functionality. The ethyl ester provides a complementary handle, stable to acid but readily cleaved by base, thus protecting acid-labile groups. A comprehensive understanding of these opposing reactivities allows the medicinal or process chemist to design more elegant, efficient, and robust synthetic routes, ultimately accelerating the drug development process.

References

  • Tert-Butyl Esters - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Tert-Butyl Ethers - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Basic Hydrolysis of Esters - Saponification . (2022, October 27). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Saponification-Typical procedures . (2024, April 27). OperaChem. Retrieved January 25, 2026, from [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]

  • Ethyl 1-Methyl-4-oxocyclohexanecarboxylate - CAS 147905-77-9 . (n.d.). ABL Technology. Retrieved January 25, 2026, from [Link]

  • Alkaline hydrolysis of esters (inc. saponification) . (2015, December 16). YouTube. Retrieved January 25, 2026, from [Link]

Sources

Navigating the Conformational Labyrinth: A Comparative Guide to the Structural Analysis of tert-Butyl 1-Methyl-4-oxocyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. The precise arrangement of atoms in space, or conformation, dictates a molecule's biological activity, its interactions with target proteins, and ultimately its efficacy as a therapeutic agent. This guide provides an in-depth comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for the conformational analysis of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate derivatives, a class of compounds with significant potential in medicinal chemistry.

The flexible six-membered ring of cyclohexanone derivatives presents a fascinating and challenging landscape for structural elucidation. The chair, boat, and twist-boat conformations, along with the axial and equatorial orientations of substituents, give rise to a dynamic equilibrium of structures. Pinpointing the preferred conformation is crucial for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.

The Gold Standard: X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure in the solid state. By diffracting X-rays through a single crystal, researchers can determine the precise coordinates of each atom, revealing bond lengths, bond angles, and the overall conformation with exceptional detail.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience.

X-ray Crystallography Workflow X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Screening Screening of Crystallization Conditions Purification->Screening Optimization Optimization of Lead Conditions Screening->Optimization Data_Collection X-ray Diffraction Data Collection Optimization->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: A generalized workflow for X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide
  • Synthesis and Purification: The synthesis of this compound derivatives can be achieved through various established synthetic routes. A crucial first step is the rigorous purification of the compound, typically by column chromatography or recrystallization, to remove any impurities that might hinder crystallization.

  • Crystallization: Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step, especially for flexible molecules. A common technique is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other methods include vapor diffusion and cooling crystallization.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

While a specific crystal structure for this compound was not found in the public databases at the time of this writing, studies on closely related substituted cyclohexanones have provided valuable insights. For instance, X-ray crystallography has been instrumental in determining the preferred axial or equatorial configurations of various substituents on the cyclohexanone ring in the solid state.[1]

ParameterRepresentative Value for a Substituted CyclohexanoneSignificance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10-20Dimensions of the unit cell.
β (°)90-120Angle of the unit cell for non-orthogonal systems.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Table 1: Representative crystallographic parameters for a substituted cyclohexanone derivative.

Illuminating Dynamics in Solution: NMR Spectroscopy

While X-ray crystallography provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful means to investigate the conformational dynamics of molecules in solution, which is often more biologically relevant.

The Power of the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR where the transfer of nuclear spin polarization from one nucleus to another through space can be detected. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it an extremely sensitive "ruler" for determining internuclear distances up to approximately 5 Å.

Experimental Protocol: 2D NOESY

A two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) experiment is particularly well-suited for the conformational analysis of flexible molecules like cyclohexanone derivatives.

  • Sample Preparation: A solution of the purified compound is prepared in a deuterated solvent.

  • Acquisition of a 1D ¹H NMR Spectrum: A standard proton NMR spectrum is first acquired to identify the chemical shifts of all protons.

  • Setup of the 2D NOESY Experiment: The spectral width and other parameters are set based on the 1D spectrum.

  • Data Acquisition: The 2D NOESY experiment is run, which involves a series of radiofrequency pulses and delays.

  • Data Processing and Analysis: The acquired data is Fourier transformed to generate a 2D spectrum. Cross-peaks in the NOESY spectrum indicate protons that are close in space. The volume of these cross-peaks can be used to estimate the distances between the corresponding protons.

By identifying key NOE correlations, such as those between axial and equatorial protons on the cyclohexane ring, the preferred chair conformation and the orientation of the substituents can be determined. For example, a strong NOE between the methyl protons at C1 and the axial protons at C3 and C5 would provide strong evidence for an axial orientation of the methyl group.

The Virtual Laboratory: Computational Chemistry

Computational chemistry provides a powerful and complementary approach to experimental methods for studying molecular conformations. By using the principles of quantum mechanics and classical mechanics, it is possible to calculate the energies of different conformations and predict the most stable structures.

A Dual Approach: Molecular Mechanics and DFT
  • Molecular Mechanics (MM): This method uses a classical force field to approximate the potential energy of a molecule as a function of its geometry. MM calculations are computationally inexpensive and are well-suited for exploring the conformational space of large and flexible molecules.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and energy of a molecule. DFT calculations are more computationally demanding than MM but can provide more reliable energy rankings of different conformers.

Computational Workflow for Conformational Analysis

Computational Workflow Computational Conformational Analysis Workflow cluster_generation Conformer Generation cluster_optimization Geometry Optimization cluster_analysis Energy Calculation & Analysis Initial_Structure Build Initial 3D Structure Conformational_Search Systematic or Stochastic Conformational Search (e.g., MM) Initial_Structure->Conformational_Search MM_Optimization Molecular Mechanics (MM) Optimization Conformational_Search->MM_Optimization DFT_Optimization Density Functional Theory (DFT) Optimization MM_Optimization->DFT_Optimization Energy_Calculation Single-Point Energy Calculation (High-Level DFT) DFT_Optimization->Energy_Calculation Boltzmann_Analysis Boltzmann Population Analysis Energy_Calculation->Boltzmann_Analysis

Sources

A Comparative Guide to Confirming the Structure of tert-Butyl 1-Methyl-4-oxocyclohexanecarboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. The reduction of cyclic ketones, such as tert-butyl 1-methyl-4-oxocyclohexanecarboxylate, serves as a foundational reaction in organic synthesis. This guide provides an in-depth comparison of the potential stereoisomeric products arising from this reaction, supported by established experimental data and protocols. We will delve into the causal relationships behind experimental choices and analytical outcomes, ensuring a trustworthy and authoritative resource for laboratory practice.

The Stereochemical Challenge: Reduction of a Prochiral Ketone

The ketone functional group in this compound is prochiral. Its reduction, typically with a hydride-based reducing agent like sodium borohydride (NaBH₄), generates a new stereocenter at the C-4 position. This leads to the formation of two diastereomeric alcohol products: the cis isomer and the trans isomer.

The stereochemical outcome of this reduction is governed by the direction of the hydride attack on the carbonyl carbon. The bulky tert-butyl ester and methyl groups at the C-1 position do not significantly influence the stereochemistry at C-4. Instead, the conformation of the cyclohexanone ring and the steric hindrance presented by the axial hydrogens dictate the approach of the nucleophilic hydride. Attack from the axial face is generally less hindered, leading to the formation of the equatorial alcohol (trans isomer) as the major product. Conversely, attack from the equatorial face, which is more sterically encumbered, results in the axial alcohol (cis isomer) as the minor product.

dot graph "Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} . Caption: Stereoselective reduction of the prochiral ketone.

Experimental Protocol: A Validated Approach

The following protocol is adapted from established procedures for the reduction of substituted cyclohexanones and provides a reliable method for synthesizing and isolating the alcohol products.

Experimental Workflow

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} . Caption: Workflow for the reduction and analysis of the products.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration). Cool the solution to 0°C in an ice bath.

  • Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 0.5 eq) in a small amount of cold methanol. Add this solution dropwise to the stirring ketone solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching and Workup: Slowly add deionized water to quench the excess NaBH₄. Carefully add 1M HCl to neutralize the solution to pH ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture of cis and trans alcohols.

Comparative Analysis of Product Isomers

The primary challenge lies in distinguishing and quantifying the cis and trans isomers in the product mixture. A combination of spectroscopic techniques provides a definitive structural confirmation. The following data is based on the well-characterized and analogous compound, 4-tert-butylcyclohexanol, and provides a strong predictive framework for the analysis of tert-butyl 1-methyl-4-hydroxycyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for differentiating the diastereomers. The key diagnostic signals are those of the proton and carbon at the newly formed stereocenter (C-4).

Table 1: Comparative ¹H NMR Data (Predicted for Target Molecule based on Analogs)

Protoncis Isomer (Axial -OH)trans Isomer (Equatorial -OH)Rationale for Difference
H-4 (Methine) Broad multiplet, ~4.0 ppmNarrower multiplet, ~3.5 ppmThe axial H-4 in the trans isomer experiences both axial-axial and axial-equatorial couplings, leading to a broader signal. The equatorial H-4 in the cis isomer has smaller equatorial-equatorial and equatorial-axial couplings.[1]
-CH₃ (at C-1) Singlet, ~1.2 ppmSinglet, ~1.2 ppmMinimal difference expected as it is distant from the stereocenter.
-C(CH₃)₃ (Ester) Singlet, ~1.45 ppmSinglet, ~1.45 ppmMinimal difference expected.

Table 2: Comparative ¹³C NMR Data (Predicted for Target Molecule based on Analogs)

Carboncis Isomer (Axial -OH)trans Isomer (Equatorial -OH)Rationale for Difference
C-4 (CH-OH) ~66 ppm~71 ppmThe C-4 carbon bearing an axial hydroxyl group is shielded by gauche interactions with the C-2 and C-6 axial hydrogens (γ-gauche effect), causing an upfield shift compared to the equatorial counterpart.[2]
C-2, C-6 ~33 ppm~36 ppmThe carbons adjacent to the C-4 stereocenter also experience a slight shielding effect in the cis isomer.
-CH₃ (at C-1) ~25 ppm~25 ppmMinimal difference expected.
Quaternary C (Ester) ~80 ppm~80 ppmMinimal difference expected.
Carbonyl C (Ester) ~175 ppm~175 ppmMinimal difference expected.
Infrared (IR) Spectroscopy

IR spectroscopy can also provide clues to the stereochemistry of the hydroxyl group. The C-O stretching frequency is sensitive to the axial or equatorial orientation.

Table 3: Comparative IR Data (Predicted)

Functional Groupcis Isomer (Axial -OH)trans Isomer (Equatorial -OH)Rationale for Difference
O-H Stretch Broad, ~3200-3600 cm⁻¹Broad, ~3200-3600 cm⁻¹Both isomers will show a broad O-H stretch due to hydrogen bonding.
C-O Stretch ~1050-1065 cm⁻¹~1065-1080 cm⁻¹The C-O stretch for an axial alcohol typically appears at a slightly lower wavenumber than for an equatorial alcohol.
Mass Spectrometry (MS)

While mass spectrometry will not easily distinguish between the cis and trans isomers as they have the same molecular weight, it is crucial for confirming the successful reduction of the ketone.

  • Expected Molecular Ion (M⁺): m/z = 214.3 (for the corresponding methyl ester analog)

  • Key Fragmentation: A prominent peak corresponding to the loss of a water molecule (M-18) is expected for both alcohol isomers. Further fragmentation would involve the loss of the tert-butyl group (M-57) and subsequent fragmentation of the cyclohexane ring.

Conclusion

The successful confirmation of the reaction products from the reduction of this compound hinges on a multi-faceted analytical approach. While the reaction predictably yields the trans isomer as the major product due to steric control, definitive confirmation and quantification of the product ratio require careful interpretation of spectroscopic data. ¹H and ¹³C NMR spectroscopy are the most definitive methods, with the chemical shifts of the C-4 carbon and its attached proton providing unambiguous signatures for the cis (axial -OH) and trans (equatorial -OH) diastereomers. This guide provides the experimental and analytical framework necessary for researchers to confidently characterize these and similar reaction products, ensuring the integrity and progression of their synthetic endeavors.

References

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • PubChem. 1-tert-Butyl-4-methylcyclohexane. National Center for Biotechnology Information. [Link]

  • Kline, P. (2020, March 18). 4-tert-Butylcyclohexanol - J values. YouTube. [Link]

  • ResearchGate. (2025, August 6). Conformational Study of cis -1,4-Di- tert -butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations. [Link]

  • Chegg. (2021, March 8). Solved: In the 1H NMR spectrum of 4-tert-butylcyclohexanol,. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

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Navigating the Synthetic Landscape: An In-depth Analysis of Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate and its Alternatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and medicinal chemistry, the selection of appropriate molecular building blocks is a critical determinant of synthetic success and the ultimate biological efficacy of a target molecule. Among the vast arsenal of available synthons, substituted cyclohexanones serve as versatile scaffolds for the construction of complex molecular architectures. This guide provides a comprehensive comparison of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate , a specialized building block, with its more common alternatives, supported by a detailed analysis of their synthetic utility and potential applications.

Introduction to this compound: A Niche Building Block

This compound is a cyclic ketoester that presents medicinal chemists with a unique combination of functionalities. The 4-oxo group provides a reactive handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. The geminal methyl and tert-butyl ester groups at the 1-position introduce steric bulk and a lipophilic character, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, the tert-butyl ester serves as a robust protecting group for the carboxylic acid, readily cleaved under acidic conditions in the later stages of a synthetic sequence.

While commercially available from several suppliers, indicating its utility in research and development, peer-reviewed literature detailing specific, in-depth applications of this compound remains notably sparse. Its value is often recognized in the context of creating highly substituted, sterically hindered cyclohexane rings, which are of interest in constructing novel chemical entities.

Comparative Analysis with Alternative Building Blocks

The strategic choice of a building block is often a trade-off between its unique structural features and the availability of established synthetic protocols for more common alternatives. Here, we compare this compound with two widely used alternatives: 4-oxocyclohexanecarboxylic acid and its simpler esters (e.g., methyl or ethyl esters), and 4-tert-butylcyclohexanone .

FeatureThis compound4-Oxocyclohexanecarboxylic Acid & Esters4-tert-Butylcyclohexanone
Key Structural Feature Geminal methyl and tert-butyl ester at C1Carboxylic acid/ester at C1Tert-butyl group at C4
Primary Synthetic Use Introduction of a quaternary center with a protected acidVersatile handle for amide coupling, reduction, etc.Conformational locking of the cyclohexane ring
Steric Hindrance High, due to geminal substituentsModerate at C1High at C4, influencing reactivity at C1
Lipophilicity Contribution HighModerate to LowHigh
Protecting Group Strategy Tert-butyl ester for the carboxylic acidRequires separate protection of the acid if neededNo inherent protecting group
Literature Precedent LimitedExtensiveExtensive

Expertise & Experience in Compound Selection:

The choice between these building blocks is dictated by the specific synthetic goal.

  • For introducing a spirocyclic or highly congested core: this compound is the synthon of choice. The geminal substitution pattern is ideal for creating quaternary centers, which are prevalent in many natural products and complex drug molecules. The inherent steric bulk can also be exploited to direct the stereochemical outcome of subsequent reactions.

  • For straightforward functionalization at the 1-position: 4-Oxocyclohexanecarboxylic acid and its esters are the workhorses. The vast body of literature on their reactions allows for reliable and predictable synthetic outcomes. They are ideal for constructing molecules where the C1 substituent is to be converted into an amide, ester, or alcohol.

  • For rigidifying the cyclohexane scaffold: 4-tert-Butylcyclohexanone is unparalleled. The bulky tert-butyl group effectively locks the ring in a chair conformation with the tert-butyl group in the equatorial position. This conformational rigidity is often sought after in drug design to reduce the entropic penalty upon binding to a biological target.

Experimental Protocols: A Representative Synthetic Workflow

While specific protocols for this compound are not widely published, a general workflow for its utilization in, for example, a reductive amination reaction can be extrapolated from standard procedures for related ketones.

Workflow: Reductive Amination of a Substituted Cyclohexanone

G start Start: this compound imine Intermediate: Imine/Iminium ion start->imine + Amine amine Primary or Secondary Amine (R-NH2 or R2NH) amine->imine reductant Reducing Agent (e.g., NaBH(OAc)3) product Product: Substituted Aminocyclohexane reductant->product solvent Solvent (e.g., Dichloromethane) solvent->imine imine->product + Reducing Agent workup Aqueous Workup & Extraction product->workup purification Purification (e.g., Chromatography) workup->purification final_product Final Product purification->final_product

Caption: Reductive amination workflow.

Detailed Protocol:

  • Imine/Iminium Ion Formation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is added the desired primary or secondary amine (1.1 eq). If the amine is a salt, a mild base such as triethylamine (NEt₃) may be added. The reaction is stirred at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.

  • Reduction: To the reaction mixture, a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise. The choice of reducing agent is crucial; NaBH(OAc)₃ is often preferred as it is selective for the iminium ion in the presence of the ketone starting material and is tolerant of mildly acidic conditions.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted aminocyclohexane product.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents like DCM or DCE are chosen to avoid unwanted reactions with the reducing agent and to ensure the solubility of the reactants.

  • Reducing Agent: NaBH(OAc)₃ is selected for its mildness and selectivity, which helps to minimize side reactions and improve the overall yield of the desired product. More reactive borohydrides like sodium borohydride (NaBH₄) could potentially reduce the ketone starting material.

Conclusion and Future Perspectives

This compound represents a valuable, albeit underutilized, building block in the medicinal chemist's toolbox. Its unique substitution pattern offers a direct route to sterically congested cyclohexane cores that are challenging to access through other synthetic strategies. While the lack of extensive peer-reviewed data on its applications necessitates a more exploratory approach to its use, the fundamental reactivity of its ketone and protected acid functionalities is well-understood.

For research and development professionals, the strategic application of this synthon could unlock novel chemical space and lead to the discovery of drug candidates with improved properties. A direct comparison with more established alternatives highlights the importance of selecting a building block that is not only chemically versatile but also aligns with the overarching goals of the drug design program, be it the introduction of conformational rigidity, specific functional handles, or unique three-dimensional topologies. As the demand for novel molecular scaffolds continues to grow, it is anticipated that the applications of specialized building blocks like this compound will become more widespread and better documented in the scientific literature.

References

Due to the limited availability of peer-reviewed articles specifically detailing the applications of this compound, this reference list includes sources for related compounds and general synthetic methodologies that inform the potential uses and comparative analysis presented in this guide.

  • PubChem Compound Summary for CID 14940589, tert-Butyl 4-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Cornelius, L. A. M., et al. (2020). Synthesis of 1-(tert-Butyl) 4-Methyl (1R,2S,4R)-2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. The Journal of Organic Chemistry, 85(16), 10988–10993. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Advanced Materials Research, 881-883, 735-738. [Link]

  • Organic Chemistry Portal: Cyclohexanone Synthesis. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these practices become an intuitive part of your laboratory's safety culture.

The protocols herein are synthesized from regulatory standards and established best practices for handling chemical waste. Adherence to these guidelines is critical for protecting laboratory personnel, ensuring regulatory compliance, and minimizing environmental impact.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for the '1-methyl' variant is not widely available, we can infer its hazard profile from the well-documented parent compound, tert-butyl 4-oxocyclohexane-1-carboxylate , and the general characteristics of its functional groups (a ketone and a tert-butyl ester).

Based on aggregated GHS data, the parent compound is classified as an irritant.[1] This dictates the minimum level of precaution required. The primary risks are associated with direct contact and inhalation.

Hazard ClassificationGHS Hazard StatementRationale and Immediate Implications
Skin Irritation H315: Causes skin irritationDirect contact can lead to localized redness, inflammation, or dermatitis. This necessitates the use of appropriate gloves and a lab coat to prevent exposure.
Eye Irritation H319: Causes serious eye irritationSplashes can cause significant, potentially damaging, irritation to the eyes. Chemical splash goggles are mandatory whenever handling the compound.
Respiratory Irritation H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the respiratory tract. All handling of open containers, including waste collection, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

This data is based on the parent compound and should be treated as the minimum hazard profile. Always consult your institution's specific Chemical Hygiene Plan and perform a risk assessment before handling.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the risk assessment, a specific PPE ensemble is required to mitigate the identified hazards. Do not handle this chemical or its waste without the following:

PPE ComponentSpecificationJustification
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and irritation as identified by H315.
Eye Protection Chemical splash gogglesProtects against splashes that could cause serious eye irritation (H319).
Body Protection Standard laboratory coatProvides a barrier against incidental skin contact and contamination of personal clothing.
Respiratory Protection Not typically required if handled in a fume hoodHandling outside of a fume hood may require a respirator; consult your institution's Environmental Health and Safety (EHS) office.

The Disposal Protocol: A Step-by-Step Workflow

Disposing of chemical waste is a regulated process. Under no circumstances should this compound or its solutions be poured down the drain. [2] This action is a serious regulatory violation and can harm aquatic ecosystems and public water treatment infrastructure.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly classify the waste stream.

  • Classification: this compound is a non-halogenated organic compound .

  • Action: This waste must be collected in a container designated specifically for non-halogenated organic liquid waste.

  • Causality: Proper segregation is essential for safe and cost-effective disposal. Mixing incompatible waste streams, such as acids with organic solvents or halogenated with non-halogenated solvents, can cause dangerous chemical reactions and significantly increases the complexity and cost of disposal for your institution's waste management vendor.[3]

Step 2: Container Selection and Preparation
  • Select an Appropriate Container: Use a clean, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene, or a coated glass bottle designed for waste). The container must have a secure, screw-top cap.[4]

  • Initial Labeling: Before adding any waste, the container must be properly labeled.

Step 3: Waste Labeling

Regulatory compliance hinges on proper labeling from the moment the first drop of waste enters the container. The label must be clear, legible, and permanently affixed.

  • Mandatory Information:

    • The words "Hazardous Waste" .[5]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas. List all components if it is a mixed waste stream.

    • Appropriate hazard indicators (pictograms) for irritation.

Step 4: Waste Accumulation
  • Location: The waste container should be kept in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[5]

  • Procedure:

    • Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.

    • Keep the waste container closed at all times, except when adding waste.

    • Do not overfill the container. Leave at least 10% of headspace (empty volume) to allow for vapor expansion.[4]

Step 5: Arranging for Final Disposal

Once the waste container is full or is no longer needed, arrange for its removal through your institution's EHS or hazardous waste management office. They will transport it from the SAA to a Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal company.[5] The ultimate disposal method for this type of organic waste is typically high-temperature incineration at a specialized facility.[6]

cluster_0 In-Lab Protocol cluster_1 Institutional & Vendor Protocol gen Waste Generation (e.g., reaction quench) char Step 1: Characterize Waste (Non-Halogenated Organic) gen->char seg Step 2: Select & Label Container (For Non-Halogenated Organics) char->seg acc Step 3: Accumulate in SAA (Fume Hood, Container Closed) seg->acc pickup Step 4: Request EHS Pickup (Container is full or project ends) acc->pickup transport EHS Transports to CAA pickup->transport dispose Step 5: Final Disposal (Incineration by Licensed Vendor) transport->dispose

Caption: Waste Disposal Workflow from Generation to Final Disposition.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key.

Minor Spill (Contained within the fume hood)
  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing the full, appropriate PPE.

  • Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial sorbent pad).

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Label the solid waste container appropriately and dispose of it through your EHS office.

Major Spill (Outside of a fume hood or a large volume)
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your colleagues and activate the nearest fire alarm if there is a fire or explosion risk.

  • Isolate: Close the laboratory doors to contain the vapors.

  • Report: Call your institution's emergency number and the EHS office. Provide the chemical name, location, and estimated quantity of the spill.

  • Do not attempt to clean up a major spill yourself. Wait for the trained emergency response team.

start Spill Occurs assess Is the spill large or outside a fume hood? start->assess minor_spill Minor Spill Protocol (Lab Personnel Response) assess->minor_spill No major_spill Major Spill Protocol (Evacuate & Call EHS) assess->major_spill Yes

Caption: Decision-Making Flowchart for Spill Response.

By integrating these scientifically grounded procedures into your daily workflow, you contribute to a culture of safety and responsibility. Always remember that your institution's Environmental Health and Safety office is your primary resource for guidance on chemical safety and waste disposal.

References

  • TCI Chemicals. (2025). Safety Data Sheet: 4-tert-Butylcyclohexanol (cis- and trans- mixture).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14940589, tert-Butyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-tert.-butylcyclohexanol (mixture of cis/trans isomers).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). Basis of OSHA Carcinogen Listing for Individual Chemicals.
  • University of Canterbury. (2023). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methyl tert-butyl ether.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet: 4-tert-Butylcyclohexanone.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: tert-Butyl Peroxy Benzoate. Retrieved from [Link]

  • Acros Organics. (2023). Safety Data Sheet.
  • MedChemExpress. (2025). Safety Data Sheet: tert-Butyl 4-formylpiperidine-1-carboxylate.
  • J&K Scientific LLC. (n.d.). tert-Butyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 226643, Methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 232462, 1-tert-Butyl-4-methylcyclohexane. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.